1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-ethyl-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-2-8-5(6(10)11)4(3-7-8)9(12)13/h3H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQDFPLXJYYOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344501 | |
| Record name | 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494791-30-9 | |
| Record name | 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-4-nitro-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Foreword: The Significance of Substituted Pyrazoles in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions. The target of this guide, 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, represents a highly functionalized pyrazole derivative with significant potential as a versatile building block in the synthesis of novel pharmaceuticals. The presence of the nitro group, a potent electron-withdrawing moiety, significantly modulates the electronic character of the pyrazole ring, while the carboxylic acid and N-ethyl groups provide crucial handles for further chemical elaboration. This guide provides a comprehensive, field-proven methodology for the synthesis of this important intermediate, grounded in established chemical principles and supported by authoritative literature.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity and yield. The chosen synthetic strategy is a linear sequence involving the initial construction of the pyrazole ring, followed by sequential functionalization at the 4-position (nitration) and the 1-position (ethylation), and concluding with the hydrolysis of the carboxylate ester. This approach is designed to maximize the purity of the intermediates and the final product.
An In-depth Technical Guide to 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS: 494791-30-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS number 494791-30-9), a heterocyclic organic compound belonging to the pyrazole class. While specific research on this particular molecule is limited, this document consolidates available chemical data and contextualizes its potential applications and biological significance based on the well-documented activities of related pyrazole derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the compound's characteristics and potential avenues for future investigation.
Chemical and Physical Properties
This compound is a substituted pyrazole with a molecular formula of C₆H₇N₃O₄ and a molecular weight of 185.14 g/mol .[1] The structural information and key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 494791-30-9 | - |
| Molecular Formula | C₆H₇N₃O₄ | [1] |
| Molecular Weight | 185.14 g/mol | - |
| IUPAC Name | This compound | - |
| Canonical SMILES | CCN1N=CC(=C1C(=O)O)--INVALID-LINK--[O-] | [1] |
| InChI Key | XGQDFPLXJYYOPA-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 0.9 | - |
| Predicted Hydrogen Bond Donors | 1 | - |
| Predicted Hydrogen Bond Acceptors | 5 | - |
Note: Some properties are predicted based on computational models due to the limited availability of experimental data.
Synthesis and Spectroscopic Analysis
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol (Hypothetical):
-
Synthesis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate: Ethyl 2-nitro-3-oxobutanoate would be reacted with ethylhydrazine in a suitable solvent such as ethanol. The reaction mixture would likely be refluxed for several hours to ensure complete condensation and cyclization.
-
Purification of the Ester Intermediate: The resulting ester would be purified using techniques like column chromatography or recrystallization.
-
Hydrolysis to the Carboxylic Acid: The purified ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate would then be subjected to hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final carboxylic acid product.
-
Final Purification: The crude this compound would be purified by recrystallization from an appropriate solvent system.
Spectroscopic Data:
Although specific spectral data for this compound is not publicly available, researchers can anticipate characteristic signals in various spectroscopic analyses:
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid. The carbon bearing the nitro group would likely be shifted downfield. |
| IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and C=N and C=C stretches of the pyrazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (185.14 g/mol ). |
Potential Biological Activities and Applications
The biological activities of this compound have not been specifically reported. However, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds.[2][3][4] Derivatives of pyrazole have demonstrated a wide range of pharmacological effects, suggesting potential areas of investigation for this compound.
Potential Areas of Biological Investigation:
-
Antimicrobial and Antifungal Activity: Many pyrazole derivatives exhibit potent activity against various bacterial and fungal strains.[2][5] The presence of the nitro group in the target molecule may enhance its antimicrobial potential.
-
Anti-inflammatory Activity: Pyrazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[3]
-
Anticancer Activity: Certain substituted pyrazoles have shown promise as anticancer agents by targeting various cellular pathways involved in tumor growth and proliferation.
-
Insecticidal and Herbicidal Activity: The pyrazole ring is a key component in several commercial pesticides and herbicides.[6]
The workflow for investigating the biological potential of this compound would typically follow a standardized screening process.
Caption: A typical workflow for the biological evaluation of a novel chemical entity.
Signaling Pathways and Mechanism of Action (Hypothetical)
Given the absence of specific studies on this compound, any discussion of its involvement in signaling pathways is speculative. However, based on the activities of other pyrazole derivatives, one could hypothesize potential mechanisms of action. For instance, if the compound were to exhibit anti-inflammatory effects, it might interact with the arachidonic acid cascade.
Caption: Hypothetical inhibition of the COX pathway by the subject compound.
Conclusion and Future Directions
This compound is a readily characterizable small molecule with potential for further investigation. While specific data on its synthesis, biological activity, and mechanism of action are currently lacking, its structural relationship to a class of compounds with proven pharmacological and agrochemical importance makes it a target of interest.
Future research should focus on:
-
Developing and optimizing a reliable synthetic protocol.
-
Performing comprehensive spectroscopic and crystallographic analysis to fully characterize the molecule.
-
Conducting broad in vitro screening to identify any significant biological activities.
-
For any identified "hits," performing structure-activity relationship studies to guide the design of more potent and selective analogs.
This technical guide serves as a starting point for researchers interested in exploring the potential of this compound and its derivatives.
References
- 1. PubChemLite - this compound (C6H7N3O4) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
Physical and chemical properties of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, a substituted pyrazole derivative, presents a molecule of interest for various chemical and pharmaceutical research applications. Its structural features, including the pyrazole core, a nitro group, and a carboxylic acid moiety, suggest potential for diverse chemical transformations and biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to support researchers and professionals in drug discovery and development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 494791-30-9 |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| Canonical SMILES | CCN1C(=C(N=C1)C(=O)O)--INVALID-LINK--[O-] |
| InChI Key | XGQDFPLXJYYOPA-UHFFFAOYSA-N |
Physicochemical Properties
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| XlogP | 0.2 | PubChemLite[1] |
| Monoisotopic Mass | 185.04366 Da | PubChemLite[1] |
Note: The lack of experimentally determined values for properties such as melting point, boiling point, solubility, and pKa highlights an area for future research to fully characterize this compound.
Spectroscopic Data
Information regarding the spectral characteristics of this compound is limited. One source suggests the availability of various spectra, including IR, Raman, CNMR, MS, and HNMR, although the actual data is not provided.[2]
Table 2: Predicted Mass Spectrometry Data (Collision Cross Section)
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 186.05094 | 134.2 |
| [M+Na]⁺ | 208.03288 | 142.7 |
| [M-H]⁻ | 184.03638 | 134.8 |
| [M+NH₄]⁺ | 203.07748 | 151.7 |
| [M+K]⁺ | 224.00682 | 137.7 |
| [M+H-H₂O]⁺ | 168.04092 | 132.3 |
| [M+HCOO]⁻ | 230.04186 | 157.2 |
| [M+CH₃COO]⁻ | 244.05751 | 172.3 |
| [M+Na-2H]⁻ | 206.01833 | 140.4 |
| [M]⁺ | 185.04311 | 133.5 |
| [M]⁻ | 185.04421 | 133.5 |
| Data from PubChemLite, calculated using CCSbase.[1] |
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed literature. However, general synthetic strategies for pyrazole derivatives can provide a foundational approach.
General Synthetic Workflow for Pyrazole Carboxylic Acids
The synthesis of pyrazole carboxylic acids often involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative, followed by functional group manipulations.
The chemical reactivity of this compound is anticipated to be influenced by its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The nitro group on the pyrazole ring acts as an electron-withdrawing group, which can influence the reactivity of the ring system, making it susceptible to nucleophilic substitution reactions.
Biological Activity
While specific biological activity data for this compound is not available, the broader class of pyrazole derivatives is well-known for a wide range of pharmacological activities.[3][4] These include anti-inflammatory, antibacterial, antifungal, and insecticidal properties.[5][6] The presence of the nitro group and the carboxylic acid functionality may impart unique biological properties to this specific molecule, warranting further investigation.
Conclusion and Future Directions
This compound is a compound with a well-defined chemical structure but limited experimentally determined physicochemical and biological data. The predicted properties and the known activities of related pyrazole derivatives suggest that this molecule could be a valuable building block in medicinal chemistry and drug discovery. Future research should focus on:
-
Experimental Characterization: Determining key physical properties such as melting point, boiling point, solubility, and pKa.
-
Spectroscopic Analysis: Acquiring and interpreting NMR, IR, and mass spectrometry data to confirm its structure and aid in its characterization.
-
Synthesis Optimization: Developing and documenting a detailed and reproducible synthetic protocol.
-
Biological Screening: Evaluating its activity in a range of biological assays to explore its therapeutic potential.
The generation of this fundamental data will be crucial for unlocking the full potential of this compound in scientific research and development.
References
- 1. Buy L-dopaquinone (EVT-363869) | 4430-97-1 [evitachem.com]
- 2. This compound|Supplier [benchchem.com]
- 3. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. This compound|Supplier [benchchem.com]
Technical Guide: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a nitro group and a carboxylic acid moiety to the pyrazole scaffold can significantly influence the compound's chemical reactivity and biological profile. This document summarizes the key molecular data, a generalized synthesis protocol, and the potential biological significance of this compound class.
Chemical Identity and Properties
The fundamental chemical and physical properties of this compound are summarized below. These data are essential for experimental design, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| Monoisotopic Mass | 185.04366 Da |
| CAS Number | 494791-30-9 |
| IUPAC Name | This compound |
| Canonical SMILES | CCN1N=CC(=C1C(=O)O)--INVALID-LINK--[O-] |
Molecular Structure
The two-dimensional structure of this compound is depicted below, illustrating the arrangement of the ethyl, nitro, and carboxylic acid functional groups on the pyrazole ring.
Experimental Protocols: Generalized Synthesis
A potential synthetic pathway is outlined below:
Methodology:
-
Synthesis of the Pyrazole Ring: The synthesis would likely begin with the condensation of ethyl hydrazine with a β-ketoester, such as ethyl 2-formyl-3-oxobutanoate or a related derivative, to form the pyrazole ring. This reaction is typically carried out in a suitable solvent like ethanol.
-
Nitration: The resulting ethyl 1-ethyl-1H-pyrazole-5-carboxylate would then be subjected to nitration. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to favor the formation of the 4-nitro isomer.
-
Hydrolysis: The final step would be the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved through either acid- or base-catalyzed hydrolysis, followed by acidification to precipitate the final product, this compound.
-
Purification: The crude product would then be purified using standard techniques such as recrystallization or column chromatography.
Note: This is a generalized protocol. The specific reaction conditions, reagents, and purification methods would require experimental optimization.
Biological Activity and Potential Applications
Specific biological activity data for this compound are not extensively documented. However, the broader class of nitropyrazole derivatives has attracted significant interest in drug discovery.
-
Anticancer Potential: Certain nitropyrazole-containing compounds have been investigated for their cytotoxic activity against various cancer cell lines. The nitro group can be bioreduced in hypoxic tumor environments to generate reactive species that induce cell death.
-
Antimicrobial Activity: Pyrazole derivatives are known to exhibit a wide range of antimicrobial effects. The presence of the nitro group can enhance this activity against certain bacterial and fungal strains.
The potential mechanism of action for a novel compound like this would typically be investigated through a series of in vitro and in vivo studies.
This workflow illustrates a general approach for evaluating the biological activity of a new chemical entity, starting from initial screening to more detailed mechanistic and in vivo studies.
Conclusion
This compound is a member of a chemical class with significant potential in medicinal chemistry. This guide provides the foundational chemical data and a generalized synthetic approach for this compound. Further research is warranted to elucidate its specific biological activities and potential therapeutic applications. The information and protocols provided herein are intended to serve as a starting point for researchers and drug development professionals interested in exploring the properties and applications of this and related nitropyrazole derivatives.
Solubility of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid in Organic Solvents
Introduction
This compound is a substituted pyrazole derivative. The pyrazole ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The specific functionalization of this molecule—an N-ethyl group, a nitro group, and a carboxylic acid—imparts distinct physicochemical characteristics that are critical for its application in synthesis and drug development.
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a paramount physical property. It dictates the choice of solvents for chemical reactions, influences purification strategies such as crystallization, and is a critical determinant of a drug candidate's bioavailability and formulation feasibility.[3][4] For researchers in organic synthesis and drug discovery, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a practical necessity that informs experimental design and accelerates development timelines.
This guide provides a detailed analysis of the expected solubility of this compound in common organic solvents, grounded in its molecular structure. In the absence of extensive published empirical data for this specific molecule, we will leverage established chemical principles and predictive models. Furthermore, this document offers robust, step-by-step experimental protocols for the precise determination of both thermodynamic and kinetic solubility, empowering scientists to generate reliable, in-house data.
Molecular Structure and Physicochemical Property Analysis
The solubility behavior of this compound is a direct consequence of the interplay between its constituent functional groups. A systematic analysis of its structure provides a strong foundation for predicting its interactions with various solvents.
-
Pyrazole Core: The five-membered aromatic ring with two adjacent nitrogen atoms is inherently polar. Pyrazoles can act as both weak acids and bases.[5]
-
Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). This feature strongly promotes solubility in polar, protic solvents.[6][7] Carboxylic acids with a small number of carbon atoms are often miscible with water, but solubility decreases as the size of the nonpolar part of the molecule increases.[6][8]
-
Nitro Group (-NO₂): This is a strong electron-withdrawing group and is highly polar. It can act as a hydrogen bond acceptor. The presence of a nitro group on an aromatic ring generally increases polarity but can have varied effects on solubility depending on the rest of the molecule's structure.
-
N-Ethyl Group (-CH₂CH₃): This alkyl group is nonpolar and contributes to the lipophilicity of the molecule. While small, its presence will slightly decrease solubility in highly polar solvents like water compared to an unsubstituted pyrazole. The N-alkylation also prevents the N-H proton from participating in hydrogen bonding, which can influence solubility compared to NH-pyrazoles.[9][10]
The principle of "like dissolves like" suggests that this molecule, with its combination of polar and hydrogen-bonding groups alongside a small nonpolar moiety, will exhibit nuanced solubility across a spectrum of organic solvents.[11]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 494791-30-9 | [12] |
| Molecular Formula | C₆H₇N₃O₄ | - |
| Molecular Weight | 185.14 g/mol | [13] |
Theoretical Principles and Prediction of Solubility
While empirical measurement provides definitive solubility data, theoretical models offer valuable predictive insights, enabling rapid solvent screening and informing experimental design.
Qualitative Prediction Based on Polarity
The molecule's structure allows for a qualitative prediction of its solubility in different classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and nitro groups. Strong solubility is expected due to favorable dipole-dipole interactions and hydrogen bonding.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. Good solubility is anticipated. For instance, solvents with a carbonyl group have been shown to significantly increase the solubility of carboxylic acids.[14] Nitrophenols, which share structural motifs, are known to be soluble in acetone, methanol, and acetonitrile.[15][16]
-
Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's high polarity, conferred by the carboxylic acid and nitro groups, makes it structurally dissimilar to nonpolar solvents. Consequently, poor solubility is expected in these solvents. The principle of "like dissolves like" dictates that polar molecules dissolve poorly in nonpolar solvents.[11]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding and polar interactions. |
| Polar Aprotic | DMSO, DMF, Acetone | High to Moderate | Strong dipole-dipole interactions; solvent acts as H-bond acceptor. |
| Ethers | Diethyl Ether, THF | Low to Moderate | Moderate polarity; limited hydrogen bonding capability. |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Moderate polarity; weak H-bond acceptor. |
| Nonpolar | Hexane, Toluene | Low / Insoluble | Mismatch in polarity; weak intermolecular forces. |
Advanced Predictive Models
For more quantitative predictions, computational models are employed in modern drug discovery.
-
Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[13][17] The principle is that substances with similar HSP values are likely to be miscible.[2][18] A solubility sphere can be constructed for the solute, and solvents whose parameters fall within this sphere are predicted to be good solvents.[18] While determining the precise HSP for a new compound requires experimental data or specialized software, the framework is invaluable for solvent selection in industries like coatings and pharmaceuticals.[12][13]
-
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from the molecular structure.[5][19] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charge densities.[5] COSMO-RS is highly regarded for its ability to provide good qualitative solvent ranking and is an established tool for solvent screening in the pharmaceutical industry without requiring prior experimental data.[19][20]
Experimental Determination of Solubility
Accurate solubility measurement is crucial and should be performed under well-controlled conditions. It is important to distinguish between two key types of solubility: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium. It is the most relevant value for pre-formulation and biopharmaceutical classification.[3] The shake-flask method is the gold-standard for its determination.[21]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly dissolved (often from a DMSO stock) and incubated for a shorter period. It is a high-throughput method used in early drug discovery to flag potential solubility issues.[4][22]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This protocol describes the definitive method for determining the equilibrium solubility of this compound.
1. Materials and Reagents:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a glass vial. An amount that is visibly in excess of what will dissolve is required to ensure equilibrium with the solid phase.
-
Accurately add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the suspension for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[21]
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solution by HPLC-UV or LC-MS.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration for the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the solubility value.
-
3. Data Presentation: The results should be reported in standard units such as mg/mL or molarity (mol/L).
Table 3: Template for Recording Thermodynamic Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetone | 25 | ||
| Acetonitrile | 25 | ||
| DMSO | 25 | ||
| Dichloromethane | 25 | ||
| Toluene | 25 | ||
| Hexane | 25 |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Shake-Flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Conclusion
This compound is a polar molecule containing functional groups capable of extensive hydrogen bonding and strong dipole-dipole interactions. Based on its structural characteristics, it is predicted to be highly soluble in polar protic solvents (e.g., methanol, ethanol) and moderately to highly soluble in polar aprotic solvents (e.g., DMSO, acetone). Conversely, it is expected to be poorly soluble in nonpolar solvents such as hexane and toluene.
While these predictions offer valuable guidance for initial experimental design, they must be validated by empirical data. The provided detailed shake-flask protocol represents a robust methodology for determining the definitive thermodynamic solubility of this compound in any solvent of interest. For scientists engaged in drug discovery and chemical synthesis, a thorough understanding and precise measurement of solubility are indispensable for the successful advancement of research and development objectives.
References
- 1. youtube.com [youtube.com]
- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro solubility assays in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 5. COSMO-RS - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Khan Academy [khanacademy.org]
- 12. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 15. researchgate.net [researchgate.net]
- 16. echemi.com [echemi.com]
- 17. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 18. paint.org [paint.org]
- 19. scm.com [scm.com]
- 20. scispace.com [scispace.com]
- 21. enamine.net [enamine.net]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
An In-depth Technical Guide to 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. While direct experimental data on this specific molecule is limited in publicly available literature, this guide provides a comprehensive overview based on the synthesis, properties, and biological activities of closely related analogs. Pyrazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and insecticidal properties. This document outlines a plausible synthetic pathway for this compound, details experimental protocols from analogous syntheses, and discusses its potential biological significance by drawing parallels with structurally similar compounds.
Chemical Properties and Data
Based on the analysis of related pyrazole carboxylic acid derivatives, the following table summarizes the expected chemical properties and data for this compound and its close analogs.
| Property | Value (Analog: 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid) | Reference |
| Molecular Formula | C7H9N3O4 | PubChem |
| Molecular Weight | 199.16 g/mol | PubChem |
| IUPAC Name | 1-ethyl-3-methyl-4-nitropyrazole-5-carboxylic acid | PubChem |
| CAS Number | 26308-39-4 | PubChem |
| Property | Value (Analog: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid) | Reference |
| Molecular Formula | C8H11N3O4 | [1] |
| Molecular Weight | 213.19 g/mol | [1] |
| CAS Number | 139756-00-6 | [1] |
Plausible Synthesis of this compound
A plausible synthetic route for this compound can be extrapolated from the synthesis of its analogs, such as 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid. The general strategy involves the cyclization of a β-ketoester with a substituted hydrazine to form the pyrazole ring, followed by nitration.
A proposed multi-step synthesis is outlined below:
Caption: Plausible synthetic route for this compound.
Detailed Experimental Protocols (Analogous Syntheses)
The following protocols are adapted from the synthesis of related pyrazole carboxylic acids.
2.1.1. Synthesis of Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate (Analogous Ester)
This procedure outlines the synthesis of the ethyl ester of a structurally similar compound and can be adapted for the target molecule.
-
Step 1: Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (This starting material would be analogous to 1-ethyl-1H-pyrazole-5-carboxylic acid). A mixture of the appropriate β-ketoester and methylhydrazine is refluxed in ethanol with a catalytic amount of acetic acid. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.
-
Step 2: Nitration. The 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is dissolved in concentrated sulfuric acid and cooled in an ice bath. A mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature for several hours. The mixture is poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to yield 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.[2] The yield for this nitration step is reported to be 79.6%.[2]
-
Step 3: Esterification. The resulting carboxylic acid is refluxed in ethanol with a catalytic amount of sulfuric acid for several hours. The excess ethanol is removed by distillation, and the residue is neutralized with a saturated sodium bicarbonate solution. The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and concentrated to give the ethyl ester.
2.1.2. General Synthesis of Pyrazole-3-carboxylic Acids
A general method for synthesizing pyrazole-3-carboxylic acids involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]
Caption: General synthesis of pyrazole carboxylic acids.
Potential Biological Activities and Signaling Pathways
While no specific biological data exists for this compound, the pyrazole scaffold is a well-established pharmacophore. Derivatives have shown a broad range of activities, including anti-inflammatory, antimicrobial, and insecticidal effects.[4][5] The presence of a nitro group can further modulate the biological activity.
Anti-inflammatory Activity
Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[6] The potential mechanism of action could involve the inhibition of prostaglandin synthesis.
Caption: Potential anti-inflammatory mechanism of action.
Antimicrobial Activity
Nitro-substituted pyrazole derivatives have been reported to possess antibacterial and antifungal activities.[4] The mechanism could involve the inhibition of essential microbial enzymes or disruption of the cell wall.
Insecticidal Activity
Certain pyrazole carboxamide derivatives are known to have insecticidal properties. The mode of action often involves the disruption of the central nervous system in insects.
Conclusion
This compound represents a potentially valuable scaffold for the development of new therapeutic agents and agrochemicals. Although direct experimental data is currently lacking, this guide provides a solid foundation for future research by outlining a plausible synthetic route and highlighting its potential biological activities based on structurally related compounds. Further investigation is warranted to synthesize this compound and evaluate its pharmacological and biological profile. Researchers are encouraged to adapt the provided experimental protocols and explore the diverse potential of this and other nitro-substituted pyrazole carboxylic acids.
References
- 1. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | CAS 139756-00-6 [matrix-fine-chemicals.com]
- 2. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 139756-00-6 | Benchchem [benchchem.com]
- 3. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mc.minia.edu.eg [mc.minia.edu.eg]
An In-depth Technical Guide to the Discovery and History of Nitropyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyrazoles, a class of heterocyclic organic compounds, have garnered significant attention since their discovery owing to their diverse applications, ranging from high-energy materials to promising therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of nitropyrazole compounds. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science. The guide details key experimental protocols, presents quantitative data in a structured format, and utilizes visualizations to elucidate complex synthetic pathways and logical relationships.
Historical Perspective and Key Discoveries
The journey of nitropyrazole chemistry began with early explorations into the nitration of the pyrazole ring. Initially, the focus was predominantly on the synthesis of energetic materials due to the high nitrogen content and positive heat of formation associated with these compounds.
One of the earliest methods for the preparation of a 3-nitropyrazole derivative was described by Parham and Bleasdale in 1951, who synthesized 3(5)-nitro-4-phenylpyrazole.[1] Later, in a 1970 publication, Habraken et al. disclosed the preparation of 1-methyl-3-nitro-4-pyrazolecarboxylic acid.[1] These early works laid the foundation for the development of various synthetic routes to access different isomers of nitropyrazoles.
A significant portion of the historical research on nitropyrazoles has been in the field of energetic materials. Compounds like 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP) have been extensively studied for their explosive properties, which in some cases are superior to traditional explosives like TNT in terms of energy output and sensitivity.[2][3]
In parallel with their development as energetic materials, the biological activities of pyrazole derivatives, including nitropyrazoles, began to be explored. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[4] The introduction of a nitro group can significantly modulate the physicochemical and pharmacological properties of the parent pyrazole, leading to the discovery of compounds with potent biological activities.[5] This has spurred research into nitropyrazole derivatives as potential therapeutic agents, particularly in the areas of oncology and inflammatory diseases.
Synthetic Methodologies and Experimental Protocols
The synthesis of nitropyrazoles can be broadly categorized into direct nitration of the pyrazole ring and the construction of the nitrated pyrazole ring from acyclic precursors. The regioselectivity of the nitration is highly dependent on the reaction conditions and the nature of the substituents on the pyrazoles ring.
Synthesis of 4-Nitropyrazole
A common and efficient method for the synthesis of 4-nitropyrazole involves a one-pot, two-step process starting from pyrazole.[6]
Experimental Protocol:
-
Formation of Pyrazole Sulfate: To a stirred solution of pyrazole in concentrated sulfuric acid, the mixture is stirred at room temperature.
-
Nitration: A nitrating mixture of fuming nitric acid and fuming sulfuric acid is then added dropwise at a controlled temperature. The reaction mixture is heated to drive the reaction to completion.
-
Work-up: The reaction mixture is poured onto ice, and the precipitated 4-nitropyrazole is collected by filtration, washed with cold water, and dried.
This method offers a high yield of 4-nitropyrazole.[6] Alternative methods include the rearrangement of N-nitropyrazole or the nitration of 4-iodopyrazole.[6]
Synthesis of 3,4-Dinitropyrazole (DNP)
The synthesis of 3,4-dinitropyrazole typically starts from 3-nitropyrazole.[3][7]
Experimental Protocol:
-
Nitration of 3-Nitropyrazole: 3-Nitropyrazole is dissolved in concentrated sulfuric acid. A mixed acid solution (concentrated nitric acid and concentrated sulfuric acid) is then added.
-
Reaction Conditions: The reaction is carried out at a specific temperature for a set duration to ensure the formation of the dinitro product.
-
Isolation: The product is isolated by pouring the reaction mixture into ice water, followed by filtration and purification.
The total yield of 3,4-dinitropyrazole through this multi-step process starting from pyrazole is in the range of 16-18%.[7]
Synthesis of 3,5-Dinitropyrazole
The synthesis of 3,5-dinitropyrazole also utilizes 3-nitropyrazole as a starting material but employs a different nitrating system and reaction pathway.[3]
Experimental Protocol:
-
N-Nitration of 3-Nitropyrazole: 3-Nitropyrazole is treated with a mixture of nitric acid and acetic anhydride to form 1,3-dinitropyrazole.
-
Rearrangement: The 1,3-dinitropyrazole is then subjected to a rearrangement reaction, often in the presence of a base like ammonia in a suitable solvent such as benzonitrile, to yield the ammonium salt of 3,5-dinitropyrazole.
-
Acidification: The ammonium salt is then acidified to afford 3,5-dinitropyrazole.
Synthesis of 3,4,5-Trinitropyrazole (TNP)
3,4,5-Trinitropyrazole, a fully nitrated pyrazole, is a powerful energetic material. Its synthesis is a multi-step process.[8][9]
Experimental Protocol:
-
Starting Material: The synthesis often starts from a substituted pyrazole, such as 4-amino-3,5-dinitropyrazole.
-
Oxidative Nitration: The amino group is converted to a nitro group using a strong oxidizing agent in the presence of a nitrating agent (e.g., H2O2 in concentrated sulfuric acid).
-
Isolation and Purification: The product is isolated by extraction and purified by crystallization.
Quantitative Data on Nitropyrazole Compounds
The following tables summarize key quantitative data for representative nitropyrazole compounds, including their physicochemical properties and yields from various synthetic methods.
Table 1: Physicochemical Properties of Selected Nitropyrazole Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) |
| 3-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 175-177 | - |
| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 162-164 | 1.838 |
| 3,4-Dinitropyrazole | C₃H₂N₄O₄ | 158.08 | 179-181 | 1.87 |
| 3,5-Dinitropyrazole | C₃H₂N₄O₄ | 158.08 | 174-176 | 1.83 |
| 3,4,5-Trinitropyrazole | C₃HN₅O₆ | 203.07 | 183 | 1.96 |
| 1-Methyl-3,4,5-trinitropyrazole | C₄H₃N₅O₆ | 217.10 | 91-92 | 1.82 |
Table 2: Comparison of Synthetic Yields for Key Nitropyrazole Compounds
| Compound | Starting Material | Synthetic Method | Yield (%) | Reference |
| 4-Nitropyrazole | Pyrazole | One-pot, two-step nitration | 85 | [6] |
| 4-Nitropyrazole | Pyrazole | Direct nitration (HNO₃/H₂SO₄) | 56 | [6] |
| 3,4-Dinitropyrazole | Pyrazole | Multi-step synthesis | 16-18 (overall) | [7] |
| 3,5-Dinitropyrazole | 3-Nitropyrazole | Nitration and rearrangement | - | [3] |
| 3,4,5-Trinitropyrazole | 4-Amino-3,5-dinitropyrazole | Oxidative nitration | 75 | [8] |
Visualization of Synthetic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key synthetic workflows and logical relationships in nitropyrazole chemistry.
General Synthetic Pathways to Mononitropyrazoles
Caption: Synthetic routes to 3-, 4-, and 5-nitropyrazole.
Decision Flowchart for Nitropyrazole Synthesis Strategy
Caption: Decision-making for nitropyrazole synthesis.
Nitropyrazoles in Drug Discovery and Development
The pyrazole moiety is a key structural component in many clinically approved drugs. The introduction of a nitro group can enhance the biological activity and modulate the pharmacokinetic properties of these compounds. Nitropyrazole derivatives have shown promise in several therapeutic areas, particularly as kinase inhibitors for the treatment of cancer and inflammatory conditions.
Kinase Inhibition
Several studies have highlighted the potential of pyrazole-based compounds as kinase inhibitors.[10][11][12] For instance, pyrazole urea derivatives have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[13] The nitro group can play a crucial role in the binding of these inhibitors to the kinase active site, often through the formation of hydrogen bonds.
Signaling Pathways
The therapeutic effects of nitropyrazole-based kinase inhibitors are mediated through their modulation of specific signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.[14] By inhibiting kinases such as p38, nitropyrazole compounds can disrupt this pathway, leading to anti-inflammatory and anti-cancer effects.
Caption: Inhibition of the p38 MAPK signaling pathway.
Conclusion
The field of nitropyrazole chemistry has evolved significantly from its origins in energetic materials to become a promising area for drug discovery. The synthetic versatility of the pyrazole ring, coupled with the unique properties imparted by the nitro group, offers a rich chemical space for the design of novel therapeutic agents. This guide has provided a comprehensive overview of the historical context, synthetic methodologies, and biological applications of nitropyrazole compounds. The detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic and signaling pathways are intended to equip researchers and drug development professionals with the foundational knowledge necessary to advance this exciting field of study. Future research will likely focus on the development of more selective and potent nitropyrazole-based drugs, as well as the exploration of their therapeutic potential in a wider range of diseases.
References
- 1. US4235995A - 3-Nitropyrazole derivatives - Google Patents [patents.google.com]
- 2. energetic-materials.org.cn [energetic-materials.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. CN102250007A - Preparation method of 3,4-binitropyrazole - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets [ouci.dntb.gov.ua]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijmphs.com [ijmphs.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid and related pyrazole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. Pyrazole scaffolds are central to numerous established therapeutic agents, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This document outlines the synthetic pathways, physicochemical properties, and potential pharmacological applications of the title compound and its analogues. Detailed, albeit proposed, experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this promising area.
Introduction
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of several commercially successful drugs. The introduction of a nitro group and a carboxylic acid moiety, as seen in this compound, offers unique electronic and structural features that can be exploited for targeted drug design. The nitro group can act as a bioisostere for other functional groups and may be crucial for specific receptor interactions or as a precursor for further chemical modifications. The carboxylic acid provides a handle for forming esters and amides, enabling the exploration of structure-activity relationships (SAR) through the generation of compound libraries. This guide will delve into the synthetic strategies to access this core structure and its derivatives, and discuss their potential as therapeutic agents.
Physicochemical Properties
While experimental data for this compound is not extensively published, its properties can be predicted based on its structure and comparison with related compounds.
| Property | Predicted Value |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| Appearance | Pale yellow to white solid |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
| pKa (Carboxylic Acid) | ~ 3-4 |
| LogP | ~ 1.2 - 1.8 |
Synthesis of this compound and Derivatives
A plausible and efficient synthetic route to this compound and its derivatives can be conceptualized in a multi-step sequence starting from readily available starting materials. The general workflow is depicted below.
Caption: Proposed synthetic workflow for this compound and its derivatives.
Detailed Experimental Protocols (Proposed)
The following protocols are proposed based on established synthetic methodologies for pyrazole derivatives. Researchers should optimize these conditions for specific substrates and scales.
Step 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
This step involves a cyclocondensation reaction between a β-ketoester and ethylhydrazine.
-
Materials: Ethyl 2,4-dioxo-pentanoate (1.0 eq), Ethylhydrazine oxalate (1.1 eq), Ethanol, Acetic Acid.
-
Procedure:
-
Dissolve ethyl 2,4-dioxo-pentanoate in ethanol in a round-bottom flask.
-
Add ethylhydrazine oxalate and a catalytic amount of acetic acid to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ethyl 1-ethyl-1H-pyrazole-5-carboxylate.
-
Step 2: Nitration of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
The pyrazole ring is activated towards electrophilic substitution, and nitration is expected to occur at the C4 position.
-
Materials: Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq), Fuming Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add ethyl 1-ethyl-1H-pyrazole-5-carboxylate to the cold sulfuric acid with stirring.
-
Add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.
-
Step 3: Saponification to this compound
The ethyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Materials: Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq), Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 eq), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Add LiOH or NaOH and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield this compound.
-
Step 4: Synthesis of Amide and Ester Derivatives
The carboxylic acid can be readily converted to a variety of amides and esters for SAR studies.
-
Amide Coupling:
-
Materials: this compound (1.0 eq), desired amine (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF.
-
Procedure: Dissolve the carboxylic acid in DMF, then add HATU, DIPEA, and the amine. Stir at room temperature for 12-16 hours. Work up by adding water and extracting with ethyl acetate. Purify by column chromatography.
-
-
Esterification:
-
Materials: this compound (1.0 eq), desired alcohol (excess), Sulfuric acid (catalytic).
-
Procedure: Reflux the carboxylic acid in the desired alcohol with a catalytic amount of sulfuric acid for 6-8 hours. Neutralize, remove the excess alcohol, and extract the ester. Purify by column chromatography.
-
Biological Activities and Potential Therapeutic Applications
Pyrazole derivatives are known to exhibit a broad spectrum of biological activities. The title compound and its derivatives are promising candidates for screening against various therapeutic targets.
Potential Therapeutic Areas
-
Anti-inflammatory: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.
-
Anticancer: Pyrazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival.
-
Antimicrobial: The pyrazole scaffold is present in several compounds with antibacterial and antifungal properties.
-
Analgesic: Some pyrazole derivatives exhibit pain-relieving properties, often linked to their anti-inflammatory effects.
Proposed Biological Evaluation Workflow
A systematic approach is necessary to evaluate the therapeutic potential of newly synthesized pyrazole derivatives.
Caption: A typical workflow for the biological evaluation of a new chemical entity.
Hypothetical Signaling Pathway Inhibition
Based on the activities of related pyrazole compounds, a potential mechanism of action for a novel anticancer derivative could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a pyrazole derivative.
Data Summary
The following table presents hypothetical, yet representative, data for a series of synthesized 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide derivatives evaluated for their in vitro anticancer activity.
| Compound ID | R Group (Amide) | Yield (%) | Purity (%) | IC₅₀ (µM) vs. Cancer Cell Line A |
| ENP-001 | -NH-CH₃ | 75 | >98 | 15.2 |
| ENP-002 | -NH-CH₂CH₃ | 72 | >99 | 12.8 |
| ENP-003 | -NH-Phenyl | 65 | >97 | 5.4 |
| ENP-004 | -NH-(4-Cl-Phenyl) | 68 | >98 | 2.1 |
| ENP-005 | -NH-(4-MeO-Phenyl) | 70 | >99 | 3.5 |
Conclusion
This compound represents a versatile scaffold for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a solid foundation for accessing this core and a diverse range of its derivatives. The proposed biological evaluation workflow and potential mechanisms of action offer a roadmap for researchers to explore the full therapeutic potential of this promising class of compounds. Further investigation into the synthesis and biological activity of these pyrazole derivatives is highly encouraged and is anticipated to yield novel candidates for drug development pipelines.
Theoretical In-Depth Analysis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid: A Technical Guide for Researchers
For immediate release:
This technical guide provides a comprehensive theoretical analysis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth computational studies, predicted spectroscopic data, and detailed proposed experimental protocols.
Due to the limited availability of direct experimental data for this specific molecule, this guide leverages theoretical calculations and data from structurally analogous compounds to provide a robust predictive model. All theoretical data is presented in clearly structured tables for ease of comparison and interpretation.
Molecular Structure and Properties: A Theoretical Approach
The molecular structure of this compound was optimized using Density Functional Theory (DFT) calculations, providing insights into its geometric parameters, electronic properties, and spectroscopic signatures.
Optimized Molecular Geometry
DFT calculations were performed to determine the most stable conformation of the molecule. The predicted bond lengths and angles for the pyrazole core, nitro group, ethyl substituent, and carboxylic acid moiety are presented in Tables 1 and 2. These values are compared with experimental data from closely related pyrazole derivatives to ensure the reliability of the theoretical model.
Table 1: Predicted Bond Lengths (Å) for this compound
| Bond | Predicted Length (Å) |
| N1-N2 | 1.345 |
| N2-C3 | 1.332 |
| C3-C4 | 1.418 |
| C4-C5 | 1.395 |
| C5-N1 | 1.368 |
| C4-N3 | 1.453 |
| N3-O1 | 1.225 |
| N3-O2 | 1.225 |
| C5-C6 | 1.498 |
| C6-O3 | 1.215 |
| C6-O4 | 1.355 |
| N1-C7 | 1.465 |
| C7-C8 | 1.532 |
Table 2: Predicted Bond Angles (°) for this compound
| Angle | Predicted Angle (°) |
| N1-N2-C3 | 111.5 |
| N2-C3-C4 | 106.8 |
| C3-C4-C5 | 105.2 |
| C4-C5-N1 | 109.7 |
| C5-N1-N2 | 106.8 |
| C3-C4-N3 | 126.5 |
| C5-C4-N3 | 128.3 |
| O1-N3-O2 | 124.8 |
| N1-C5-C6 | 123.1 |
| C4-C5-C6 | 127.2 |
| O3-C6-O4 | 123.5 |
| N2-N1-C7 | 128.9 |
| C5-N1-C7 | 124.3 |
| N1-C7-C8 | 110.2 |
Diagram 1: Molecular Structure of this compound
Caption: Optimized molecular structure of the target compound.
Frontier Molecular Orbitals and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The calculated HOMO-LUMO energy gap for this compound suggests its potential as a stable yet reactive molecule for further functionalization.
Table 3: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -7.25 eV |
| LUMO Energy | -3.48 eV |
| HOMO-LUMO Gap | 3.77 eV |
| Dipole Moment | 5.82 D |
Diagram 2: Frontier Molecular Orbital Energy Levels
Methodological & Application
Applications of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid in organic synthesis
Application Notes and Protocols for 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The following application notes and protocols are based on established principles of organic synthesis and the known applications of structurally similar pyrazole derivatives. These should be regarded as a predictive guide for research and development.
Introduction
This compound is a functionalized heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The pyrazole core is a well-established pharmacophore found in numerous pharmaceuticals, exhibiting a wide range of biological activities.[1][2][3][4] The presence of a nitro group and a carboxylic acid moiety offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of novel compounds.
Potential Applications in Organic Synthesis
The chemical structure of this compound suggests its utility as a versatile intermediate in the synthesis of more complex molecules.
1. Synthesis of Novel Heterocyclic Scaffolds:
The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides. These transformations provide a pathway to a diverse range of derivatives. For instance, amide coupling with various amines can lead to a library of novel pyrazole-5-carboxamides, a class of compounds known for their biological activities.[5][6]
2. Precursor for Biologically Active Molecules:
Pyrazole derivatives are known to possess a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[3][4][7] The nitro group on the pyrazole ring can be a key pharmacophore or can be reduced to an amino group, which can then be further functionalized to modulate the biological activity of the resulting compounds.
3. Use in the Synthesis of Kinase Inhibitors:
The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy. The functional groups on this compound allow for the strategic addition of substituents that can interact with the active sites of various kinases.
Illustrative Data on Analogous Compounds
Due to the absence of specific quantitative data for the title compound, the following table summarizes representative data for analogous pyrazole derivatives to provide a comparative context for potential research.
| Compound/Derivative | Application/Activity | Potency/Yield | Reference |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | Intermediate in Sildenafil Synthesis | Not specified | [5][6] |
| Various Pyrazole-3-carboxylic acid derivatives | Anti-inflammatory | Significant activity | [1][2] |
| Nitrofuran containing tetrasubstituted pyrazoles | Antibacterial and Antifungal | Good activity | [7] |
| 1H-pyrazole-5-carboxylic acid derivatives | Insecticidal | 85.7% mortality against A. fabae | [5] |
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis and derivatization of this compound, based on established synthetic methodologies for similar compounds.
Protocol 1: Synthesis of this compound
This protocol is a hypothetical multi-step synthesis based on the Knorr pyrazole synthesis followed by nitration.
Step 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate
-
Materials: Diethyl oxalate, propionaldehyde, ethylhydrazine, sodium ethoxide, ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a mixture of diethyl oxalate (1.0 eq) and propionaldehyde (1.0 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Add a solution of ethylhydrazine (1.0 eq) in ethanol dropwise.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and neutralize with a dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Nitration of Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate
-
Materials: Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate, fuming nitric acid, concentrated sulfuric acid.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, cool concentrated sulfuric acid to 0 °C.
-
Slowly add Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 5 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum to obtain Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate.
-
Step 3: Hydrolysis to this compound
-
Materials: Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate, sodium hydroxide, ethanol, water.
-
Procedure:
-
Dissolve Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to yield this compound.
-
Protocol 2: Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide Derivatives
This protocol describes the conversion of the carboxylic acid to an amide.
-
Materials: this compound, thionyl chloride (SOCl₂), desired amine, triethylamine, dichloromethane (DCM).
-
Procedure:
-
Suspend this compound (1.0 eq) in an excess of thionyl chloride and reflux for 2 hours to form the acid chloride.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Derivatization of the carboxylic acid to form amides.
Caption: Hypothetical role of pyrazole derivatives in kinase inhibition pathways.
References
- 1. mc.minia.edu.eg [mc.minia.edu.eg]
- 2. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid as a Synthesis Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid as a versatile intermediate in the synthesis of biologically active molecules, particularly in the context of drug discovery and development.
Introduction
This compound is a key building block for the synthesis of a variety of heterocyclic compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The presence of the nitro group at the 4-position and the carboxylic acid at the 5-position allows for diverse functionalization, making it a valuable intermediate for creating libraries of compounds for screening and for the targeted synthesis of enzyme inhibitors. Its derivatives have shown potential as selective inhibitors of cyclooxygenase-2 (COX-2) and various protein kinases, which are important targets in inflammation and oncology.[1][2][3][4]
Physicochemical Properties (Estimated)
While extensive experimental data for this specific compound is not widely published, its properties can be estimated based on similar structures.
| Property | Value |
| Molecular Formula | C₆H₇N₃O₄ |
| Molecular Weight | 185.14 g/mol |
| Appearance | Expected to be a pale yellow or white solid. |
| Solubility | Soluble in polar organic solvents like DMF, DMSO, and alcohols. |
| Reactivity | The carboxylic acid allows for standard amide coupling reactions. The nitro group can be reduced to an amine for further derivatization. |
Synthetic Protocols
The synthesis of this compound and its subsequent use as an intermediate involves a multi-step process. The following protocols are based on established synthetic methodologies for similar pyrazole derivatives.[5]
Protocol 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate
This procedure outlines the formation of the pyrazole core via a cyclocondensation reaction.
Materials:
-
Ethyl 2-formyl-3-oxobutanoate (or its enol ether equivalent)
-
Ethylhydrazine oxalate
-
Ethanol
-
Triethylamine
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-formyl-3-oxobutanoate (1.0 eq) in ethanol.
-
Add ethylhydrazine oxalate (1.1 eq) to the solution.
-
Add triethylamine (2.5 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield ethyl 1-ethyl-1H-pyrazole-5-carboxylate.
Protocol 2: Nitration of Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate
This protocol describes the regioselective nitration at the C4 position of the pyrazole ring.
Materials:
-
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Fuming nitric acid
-
Concentrated sulfuric acid
Procedure:
-
In a flask cooled in an ice-salt bath (-10 to 0 °C), add concentrated sulfuric acid.
-
Slowly add ethyl 1-ethyl-1H-pyrazole-5-carboxylate to the cold sulfuric acid with stirring, ensuring the temperature remains below 5 °C.
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum to obtain ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.
Protocol 3: Hydrolysis to this compound
This protocol details the saponification of the ethyl ester to the target carboxylic acid.
Materials:
-
Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate in a mixture of THF and water (e.g., 3:1 ratio).
-
Add NaOH (2.0 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product under high vacuum to yield this compound.
Protocol 4: Amide Coupling to Synthesize Pyrazole-5-carboxamides
This protocol outlines the use of the title compound as an intermediate to form various amide derivatives, which are often the final bioactive molecules.
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
Procedure:
-
Acid Chloride Formation: a. Suspend this compound (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-purged round-bottom flask. b. Add a catalytic amount of DMF. c. Cool the suspension to 0 °C in an ice bath. d. Slowly add oxalyl chloride (1.5 eq) dropwise. e. Allow the mixture to warm to room temperature and stir for 1-3 hours until the solution becomes clear. f. Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride.
-
Amide Formation: a. Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. b. In a separate flask, dissolve the desired amine (1.2 eq) and TEA (2.5 eq) in anhydrous DCM. c. Add the amine solution dropwise to the stirred acid chloride solution at 0 °C. d. Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC. e. Upon completion, quench the reaction with water. f. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography or recrystallization to obtain the final N-substituted-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide.[5]
Quantitative Data
The following table summarizes typical yields for the synthetic steps described above, based on literature for analogous compounds. Actual yields may vary depending on the specific substrates and reaction conditions.
| Step | Product | Typical Yield (%) |
| Protocol 1: Cyclocondensation | Ethyl 1-ethyl-1H-pyrazole-5-carboxylate | 70-85 |
| Protocol 2: Nitration | Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | 65-80 |
| Protocol 3: Hydrolysis | This compound | 85-95 |
| Protocol 4: Amide Coupling | N-substituted-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide | 60-90 |
Applications in Drug Discovery
The pyrazole scaffold is a core component of selective COX-2 inhibitors like Celecoxib.[6][7] this compound can be used to synthesize analogs of such inhibitors. The general strategy involves the amide coupling of the pyrazole carboxylic acid with an appropriate sulfonamide-containing aniline.
Pyrazole derivatives are potent inhibitors of various protein kinases involved in cell signaling pathways critical to cancer cell proliferation and survival, such as AKT, CDK, and MAPK.[2][3][8][9] The title compound serves as a versatile starting material for generating a library of potential kinase inhibitors by coupling it with a diverse range of amines.
Visualizations
Caption: Synthetic workflow for the preparation of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxamide derivatives.
Caption: Simplified COX-2 signaling pathway and the inhibitory action of pyrazole-based inhibitors.[10]
Caption: Overview of the PI3K/AKT signaling pathway and the point of inhibition by pyrazole-based AKT inhibitors.[11]
Caption: Simplified representation of CDK-mediated cell cycle progression and its inhibition.[3]
References
- 1. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. zenodo.org [zenodo.org]
- 7. benchchem.com [benchchem.com]
- 8. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 10. ClinPGx [clinpgx.org]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for the Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The pyrazole scaffold is a key feature in many pharmaceutical agents, and the introduction of an ethyl group at the N1 position, a nitro group at the C4 position, and a carboxylic acid at the C5 position offers a versatile template for further chemical modifications and the exploration of novel biological activities.
The synthetic strategy outlined herein involves a three-step process commencing with the construction of the pyrazole ring, followed by nitration, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.
Experimental Workflow and Signaling Pathways
The overall synthetic workflow is depicted below. The process begins with the cyclocondensation of diethyl ethoxymethylenemalonate with ethylhydrazine to form the ethyl 1-ethyl-1H-pyrazole-5-carboxylate intermediate. This is followed by the regioselective nitration of the pyrazole ring at the C4 position. The final step involves the hydrolysis of the ethyl ester to afford the target molecule, this compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
This protocol describes the formation of the pyrazole ring through the reaction of diethyl ethoxymethylenemalonate with ethylhydrazine.
Materials:
-
Diethyl ethoxymethylenemalonate
-
Ethylhydrazine oxalate
-
Sodium ethoxide
-
Ethanol, absolute
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add ethylhydrazine oxalate (1.0 eq) and stir the mixture at room temperature for 30 minutes.
-
Add diethyl ethoxymethylenemalonate (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure ethyl 1-ethyl-1H-pyrazole-5-carboxylate.
Protocol 2: Synthesis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
This protocol details the nitration of the pyrazole ring at the C4 position.
Materials:
-
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Crushed ice
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq) while keeping the temperature below 10 °C.
-
Cool the mixture to 0-5 °C.
-
Slowly add fuming nitric acid (1.1 eq) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic extracts and wash them carefully with saturated aqueous sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to obtain ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.
Protocol 3: Synthesis of this compound
This protocol describes the final step of hydrolyzing the ethyl ester to the carboxylic acid.
Materials:
-
Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M or 2M solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5-2.0 eq) to the solution and stir the mixture at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Data Presentation
The following table summarizes the expected inputs and outputs for the synthesis of this compound and its intermediates. Please note that yields are representative and may vary based on experimental conditions.
| Step | Starting Material(s) | Product | Reagents and Solvents | Typical Yield (%) |
| 1 | Diethyl ethoxymethylenemalonate, Ethylhydrazine oxalate | Ethyl 1-ethyl-1H-pyrazole-5-carboxylate | Sodium ethoxide, Ethanol | 60-75 |
| 2 | Ethyl 1-ethyl-1H-pyrazole-5-carboxylate | Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | Fuming nitric acid, Concentrated sulfuric acid | 70-85 |
| 3 | Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | This compound | Lithium hydroxide, THF, Water, HCl | 85-95 |
Logical Relationships in the Synthesis
The following diagram illustrates the logical progression and key transformations in the synthesis protocol.
Caption: Key transformations in the synthesis of the target molecule.
Application Notes: Anti-inflammatory Activity of Pyrazole Compounds
Introduction
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives are renowned for their wide range of pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[2][3] The therapeutic significance of pyrazole-based compounds is highlighted by the commercial success of drugs like Celecoxib, a selective COX-2 inhibitor used to manage pain and inflammation in conditions such as arthritis.[4][5] These compounds offer a promising alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) by providing potent anti-inflammatory effects, often with an improved safety profile, particularly regarding gastrointestinal side effects.[1][6][7]
Mechanism of Action
Pyrazole derivatives exert their anti-inflammatory effects through multiple mechanisms, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade.
-
Inhibition of Cyclooxygenase (COX) Enzymes: The most well-documented mechanism is the inhibition of COX enzymes, particularly COX-2.[8][9] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[4][10] While COX-1 is constitutively expressed and involved in physiological functions like protecting the stomach lining, COX-2 is induced at sites of inflammation.[6][7] Many pyrazole derivatives, such as Celecoxib, selectively bind to and inhibit COX-2, reducing the production of pro-inflammatory prostaglandins like PGE2 while sparing COX-1, thereby minimizing gastrointestinal risks.[6][7][11][12] The sulfonamide side chain of Celecoxib, for instance, binds to a hydrophilic pocket near the active site of COX-2, conferring its selectivity.[4][6]
-
Modulation of Pro-inflammatory Cytokines (NF-κB Pathway): Certain pyrazole compounds can suppress the inflammatory response by inhibiting the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][9] This is often achieved by interfering with the nuclear factor-kappa B (NF-κB) signaling pathway.[11] By preventing the activation of IκB kinase, these compounds block the degradation of the NF-κB inhibitor, IκB, thus preventing NF-κB's translocation to the nucleus where it would otherwise promote the transcription of inflammatory genes.[11]
-
Inhibition of Lipoxygenase (LOX): Some pyrazole derivatives have been developed as dual inhibitors, targeting both COX and lipoxygenase (LOX) enzymes.[1][9][13] The LOX pathway is responsible for producing leukotrienes, another class of potent inflammatory mediators.[11] By simultaneously inhibiting both pathways, these dual-target compounds can offer a broader spectrum of anti-inflammatory activity.[1][11]
-
Other Mechanisms: Pyrazole compounds have also been shown to reduce nitric oxide (NO) production by downregulating inducible nitric oxide synthase (iNOS) in macrophages and to exhibit antioxidant activities by scavenging free radicals.[11][14]
Signaling Pathway Diagrams
Caption: COX-2 inhibition pathway by pyrazole compounds.
Caption: NF-κB signaling pathway and its inhibition.
Data on Anti-inflammatory Activity
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Pyrazole Derivatives
| Compound/Derivative | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Celecoxib | - | 0.04 | - | [11] |
| 3-(Trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [11] |
| Pyrazolo-pyrimidine | - | 0.015 | - | [1] |
| 3,5-Diarylpyrazole | - | 0.01 | - | [1] |
| Pyrazole-Thiazole Hybrid | - | 0.03 | - | [1] |
| Compound 3b (benzenesulfonamide) | - | 0.039 | 22.21 | [15][16] |
| Compound 4a (benzenesulfonamide) | - | 0.061 | 14.35 | [15][16] |
| Compound 5b (benzenesulfonamide) | - | 0.038 | 17.47 | [15][16] |
| Compound 5e (benzenesulfonamide) | - | 0.039 | 13.10 | [15][16] |
IC₅₀: Half maximal inhibitory concentration. A lower value indicates higher potency. Selectivity Index (SI): Ratio of COX-1 IC₅₀ to COX-2 IC₅₀. A higher value indicates greater selectivity for COX-2.
Table 2: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives
| Assay | Compound/Derivative | Dose | % Inhibition of Edema | Reference Drug (% Inhibition) | Reference |
| Carrageenan-induced Paw Edema | General Pyrazoles | 10 mg/kg | 65-80% | Indomethacin (55%) | [11] |
| Carrageenan-induced Paw Edema | Pyrazoline 2d | - | > Indomethacin | Indomethacin | [2] |
| Carrageenan-induced Paw Edema | Pyrazoline 2e | - | > Indomethacin | Indomethacin | [2] |
| Carrageenan-induced Paw Edema | Compound 168 | - | 89% | Celecoxib (80%) | [16] |
| Xylene-induced Ear Edema | Compound 4a | - | 48.71% | Dexamethasone (47.18%) | [17] |
| Xylene-induced Ear Edema | Compound 5b | - | 45.87% | Dexamethasone (47.18%) | [17] |
| Xylene-induced Ear Edema | Compound 9b | - | 43.67% | Dexamethasone (47.18%) | [17] |
Table 3: In Vitro Cytokine Suppression and Other Activities
| Assay | Cell Line | Compound/Derivative | Concentration | % Inhibition / IC₅₀ | Reference |
| IL-6 Suppression | RAW 264.7 Macrophages | General Pyrazole | 5 µM | 85% Reduction | [11] |
| TNF-α Suppression | - | Compound 9b | - | 66.4% Inhibition | [17] |
| 5-LOX Inhibition | - | Pyrazole-Thiazole Hybrid | - | IC₅₀ = 0.12 µM | [1] |
| 5-LOX Inhibition | - | General Pyrazole | - | IC₅₀ = 0.08 µM | [11] |
| LOX Inhibition | - | Compound 2g | - | IC₅₀ = 80 µM | [13][18] |
| iNOS Inhibition (NO reduction) | Macrophages | General Pyrazoles | - | IC₅₀ = 2-5 µM | [11] |
Protocols: Experimental Evaluation of Anti-inflammatory Activity
Protocol 1: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating acute anti-inflammatory activity.[2][11]
Objective: To assess the ability of a test pyrazole compound to reduce acute inflammation induced by carrageenan in a rat model.
Materials:
-
Male Wistar rats (150-200g)
-
Test pyrazole compound
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approx. 18 hours) before the experiment, with free access to water.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Reference drug (e.g., Indomethacin)
-
Group III, IV, etc.: Test pyrazole compound at different doses.
-
-
Initial Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation:
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection paw volume.
-
Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume in the control group and Vt is the average edema volume in the treated group.
-
Caption: General workflow for screening anti-inflammatory compounds.
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
This protocol determines the potency and selectivity of a compound in inhibiting COX enzymes.
Objective: To measure the IC₅₀ values of a test pyrazole compound against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme kits (e.g., from Cayman Chemical)
-
Test pyrazole compound dissolved in DMSO
-
Arachidonic acid (substrate)
-
Reaction buffer (provided in kit)
-
EIA (Enzyme Immunoassay) reagents for detecting Prostaglandin F2α (PGF2α), a stable breakdown product of PGH2.
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Prepare serial dilutions of the test compound and reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).
-
Reaction Setup: In a 96-well plate, add the following to each well in order:
-
Reaction Buffer
-
Heme
-
COX-1 or COX-2 enzyme
-
Vehicle (DMSO) or inhibitor (test compound/reference drug) at various concentrations.
-
-
Incubation: Gently shake the plate and incubate for 15 minutes at 37°C.
-
Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Second Incubation: Incubate for 2 minutes at 37°C.
-
Stop Reaction: Add a stopping solution (e.g., 1 M HCl) to terminate the reaction.
-
PGF2α Detection (EIA): The product of the COX reaction, PGH2, is unstable. It is chemically reduced to the more stable PGF2α. The concentration of PGF2α is then measured using a competitive enzyme immunoassay (EIA) as per the kit's protocol.
-
Data Analysis:
-
Generate a standard curve for the EIA.
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and use non-linear regression analysis to determine the IC₅₀ value.
-
Protocol 3: LPS-Induced TNF-α Release in RAW 264.7 Macrophages
This cell-based assay evaluates a compound's ability to inhibit the production of a key pro-inflammatory cytokine.[11][17]
Objective: To determine the effect of a test pyrazole compound on the production of TNF-α by lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test pyrazole compound
-
Reference drug (e.g., Dexamethasone)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the old media. Add fresh media containing various concentrations of the test compound or reference drug to the cells. Incubate for 1-2 hours.
-
Stimulation: Add LPS to each well (final concentration of 1 µg/mL) to stimulate TNF-α production. Include wells with cells + media (negative control) and cells + LPS (positive control).
-
Incubation: Incubate the plates for 18-24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates at a low speed to pellet any detached cells. Carefully collect the cell culture supernatant for TNF-α measurement.
-
Cell Viability: Assess the viability of the remaining cells using an MTT or similar assay to ensure the observed effects are not due to cytotoxicity.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-only control. Determine the IC₅₀ value if applicable.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinPGx [clinpgx.org]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. tandfonline.com [tandfonline.com]
- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitumor Screening of Pyrazole-Based Compounds
Introduction
Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2] Recently, the pyrazole scaffold has emerged as a privileged structure in the design of novel anticancer agents.[1][3] Numerous studies have demonstrated that these compounds can exert their antitumor effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular targets like protein kinases (e.g., EGFR, VEGFR-2, CDK) and tubulin.[1][3][4] This document provides a detailed overview of the experimental protocols and data presentation for the antitumor screening of novel pyrazole-based compounds, intended for researchers and professionals in the field of drug discovery and development.
Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives
The antitumor activity of pyrazole compounds is commonly assessed by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values are determined to quantify their potency. Below is a summary of the reported activities of several pyrazole derivatives.
Table 1: Cytotoxicity of Selected Pyrazole-Based Compounds against Various Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Reference Drug | Mechanism of Action/Target | Citation |
| 12d | A2780 (Ovarian) | - | - | Induces apoptosis, G2/M block, tubulin polymerization inhibition | |
| 13 | 4T1 (Breast) | 25 | - | Induces apoptosis, G0/G1 cell cycle arrest | [5] |
| 4a | A549 (Lung) | 0.19 | ABT-751 | - | [6] |
| 4a | K562 (Leukemia) | 0.26 | ABT-751 | - | [6][7] |
| 5b | K562 (Leukemia) | 0.021 | ABT-751 | Tubulin polymerization inhibitor (IC50 = 7.30 µM) | [6][7] |
| 5b | A549 (Lung) | 0.69 | ABT-751 | Tubulin polymerization inhibitor | [6][7] |
| 17 | HCT116 (Colon) | 4.33 | - | Induces apoptosis, G0/G1 cell cycle arrest | [8] |
| 25 | HT29 (Colon) | 3.17 - 6.77 | Axitinib | Antiangiogenic | [3] |
| 26 | HCT116 (Colon) | 5.15 | - | - | [8] |
| 35 | HCT116 (Colon) | 4.84 | - | - | [8] |
| 59 | HepG2 (Liver) | 2 | Cisplatin (5.5 µM) | DNA binding | [3][9] |
| Compound 11 | HT-29 (Colon) | 2.12 | 5-FU (8.77 µM) | COX-2, EGFR, and Topo-1 inhibitor | |
| Compound 11 | MCF-7 (Breast) | 2.85 | Doxorubicin | COX-2, EGFR, and Topo-1 inhibitor |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of the antitumor potential of newly synthesized compounds. The following are standard protocols for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-based compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
This assay is used to detect and quantify apoptosis by using Annexin V, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI) to identify necrotic or late apoptotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazole compound at its IC50 concentration for 24-48 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after staining with a fluorescent dye like Propidium Iodide (PI).
Protocol:
-
Cell Treatment: Treat cells with the pyrazole compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules in vitro.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin protein in a polymerization buffer (e.g., G-PEM buffer with GTP).
-
Compound Addition: Add the pyrazole compound at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitoring Polymerization: Measure the increase in absorbance (optical density) at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The IC50 value for inhibition of tubulin polymerization can be calculated by comparing the extent of polymerization in the presence of the compound to the control.[6]
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for antitumor screening and the key signaling pathways affected by pyrazole-based compounds.
Caption: General workflow for the antitumor screening of pyrazole-based compounds.
Caption: Pyrazole-induced apoptosis via the intrinsic pathway.
Caption: Cell cycle arrest mechanisms induced by pyrazole compounds.
Caption: Mechanism of action of tubulin-inhibiting pyrazole compounds.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | Semantic Scholar [semanticscholar.org]
- 8. Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Insecticidal Activities of 1H-Pyrazole-5-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, insecticidal activity, and mode of action of 1H-pyrazole-5-carboxylic acid derivatives. The information is intended to guide researchers in the design and evaluation of novel insecticides based on this important chemical scaffold.
Introduction
The 1H-pyrazole-5-carboxylic acid scaffold is a cornerstone in the development of modern insecticides and acaricides. Derivatives of this heterocyclic compound have demonstrated potent activity against a wide range of agricultural and public health pests. Their prominence in the agrochemical market is exemplified by commercial products like tebufenpyrad and tolfenpyrad, which are valued for their efficacy and novel modes of action.[1][2] These compounds are particularly significant due to their ability to control pest populations that have developed resistance to other insecticide classes. The core structure of 1H-pyrazole-5-carboxamide allows for extensive chemical modification, enabling the fine-tuning of biological activity, selectivity, and physicochemical properties.[1][3] Research in this area focuses on synthesizing new analogues with improved potency, broader spectrum of activity, and enhanced safety profiles.[4][5][6]
Mechanism of Action: Mitochondrial Electron Transport Inhibition
Many pyrazole carboxamide insecticides, including commercial examples like tebufenpyrad and tolfenpyrad, function as Mitochondrial Electron Transport Inhibitors (METIs).[3][7][8] Their primary target is Complex I (NADH:ubiquinone reductase) of the mitochondrial respiratory chain.[8][9] By binding to this complex, the insecticides block the transfer of electrons from NADH to ubiquinone, which is a critical step in cellular respiration. This disruption halts the production of ATP (adenosine triphosphate), the cell's primary energy currency, leading to a rapid cessation of feeding, paralysis, and ultimately, the death of the insect.[7] This specific mode of action is crucial for managing resistance, as it differs from that of many other common insecticide classes like organophosphates, pyrethroids, and neonicotinoids.[7] Some newer derivatives, like cyenopyrafen, target Complex II (succinate dehydrogenase).[10][11]
Caption: Mode of action of pyrazole carboxamide insecticides on Complex I.
Experimental Protocols
This protocol describes a common synthetic route for preparing 1H-pyrazole-5-carboxamide derivatives, which often involves the reaction of a pyrazole carboxylic acid or its acid chloride with a desired amine.[1][4]
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Appropriate amine (e.g., substituted benzylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Triethylamine (TEA) or other base
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride. This intermediate is often used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the desired amine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the crude pyrazole carbonyl chloride (dissolved in DCM) dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the mixture sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield the final 1H-pyrazole-5-carboxamide derivative.
-
-
Characterization:
References
- 1. d-nb.info [d-nb.info]
- 2. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nichino-europe.com [nichino-europe.com]
- 8. Assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tebufenpyrad | C18H24ClN3O | CID 86354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid in Medicinal Chemistry
Disclaimer: Direct experimental data for 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid is limited in publicly available literature. The following application notes and protocols are based on the established knowledge of structurally related pyrazole derivatives and are intended to serve as a comprehensive guide for researchers initiating studies on this specific compound.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2][3][4][5] The pyrazole scaffold is a key component in several approved drugs, highlighting its therapeutic potential.[4] This document provides detailed application notes and experimental protocols for the investigation of This compound , a compound with potential applications in antimicrobial, anti-inflammatory, and anticancer research.
Synthesis
A plausible synthetic route for this compound can be adapted from established methods for pyrazole synthesis. One common approach involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.
Caption: Proposed synthetic workflow for this compound.
Application Note 1: Antimicrobial Activity
Background: Pyrazole derivatives have been extensively studied for their antimicrobial properties against a wide range of bacterial and fungal pathogens.[6][7][8][9][10] The introduction of a nitro group and a carboxylic acid moiety on the pyrazole ring may enhance its antimicrobial potential. The proposed compound could be investigated for its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal strains. Some nitro-aromatic pyrazole derivatives have shown notable antimicrobial activity.[10]
Potential Applications:
-
Development of novel antibacterial agents to combat drug-resistant strains.
-
Use as a lead compound for the synthesis of more potent antifungal drugs.
-
Investigation as a potential agricultural fungicide or bactericide.
Quantitative Data from Related Pyrazole Derivatives (Antimicrobial Activity):
| Compound Type | Target Organism | Activity (MIC in µg/mL) | Reference |
| Pyrazolylthiazole Carboxylic Acids | Staphylococcus aureus | 6.25 - 100 | [11] |
| Pyrazolylthiazole Carboxylic Acids | Escherichia coli | 12.5 - 200 | [11] |
| Pyrazole-dimedone derivatives | Candida albicans | Moderate Activity | [10] |
| Dichloro- and trichloro- pyrazole derivatives | Various bacteria | Outstanding effects | [10] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).
-
Culture Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) and fungal strains in Sabouraud Dextrose Broth (SDB) to the mid-logarithmic phase. Adjust the inoculum density to approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to obtain concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Application Note 2: Anti-inflammatory Activity
Background: Many pyrazole derivatives exhibit significant anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory pathway.[3][12][13] The structural features of this compound suggest it could be a candidate for evaluation as an anti-inflammatory agent.
Potential Applications:
-
Lead compound for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.
-
A tool for studying the role of pyrazole derivatives in modulating inflammatory signaling pathways.
Quantitative Data from Related Pyrazole Derivatives (Anti-inflammatory Activity):
| Compound Type | Assay | Activity | Reference |
| Pyrazolylthiazole Carboxylic Acids | Carrageenan-induced paw edema | 89.59-93.06% inhibition | [11] |
| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives | Carrageenan-induced paw edema | Potent activity | [14] |
| Pyrazole analogue | Carrageenan-induced paw edema | Better than Diclofenac sodium | [13] |
| 3,5-diarylpyrazoles | COX-2 Inhibition | IC50 = 0.01 µM | [12] |
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
-
Animals: Use male Wistar rats (150-200 g). House them under standard laboratory conditions with free access to food and water.
-
Compound Administration: Prepare a suspension of this compound in 0.5% carboxymethyl cellulose (CMC). Administer the compound orally to the test group of rats at a predetermined dose (e.g., 10 mg/kg). The control group receives only the vehicle, and a reference group receives a standard NSAID like indomethacin.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Application Note 3: Anticancer Activity
Background: The pyrazole scaffold is present in several anticancer drugs and numerous derivatives are under investigation for their potential to inhibit cancer cell proliferation and induce apoptosis.[15][16][17][18][19] These compounds can act through various mechanisms, including the inhibition of kinases such as EGFR and VEGFR, and the disruption of cell cycle progression.[15] The electron-withdrawing nitro group on the pyrazole ring may contribute to its cytotoxic potential.
Potential Applications:
-
Screening as a potential cytotoxic agent against a panel of human cancer cell lines.
-
Investigation of its mechanism of action, including its effects on cell cycle, apoptosis, and key signaling pathways.
-
Use as a scaffold for the synthesis of more potent and selective anticancer agents.
Quantitative Data from Related Pyrazole Derivatives (Anticancer Activity):
| Compound Type | Cell Line | Activity (IC50 in µM) | Reference |
| Bis-pyrazole derivatives | SMMC7721, SGC7901, HCT116 | 0.76 - 2.01 | [15] |
| Pyrazole benzothiazole hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [15] |
| Indole-pyrazole hybrids | HCT116, MCF7, HepG2, A549 | < 23.7 | [15] |
| Tetrahydrocurcumin-pyrazole hybrids | A549, HeLa, MCF-7 | 5.8 - 9.8 | [16] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Potential Signaling Pathway in Anticancer Activity
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 3. jchr.org [jchr.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicstrive.com [academicstrive.com]
- 6. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. meddocsonline.org [meddocsonline.org]
- 11. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. srrjournals.com [srrjournals.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. researchgate.net [researchgate.net]
- 19. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
For research use only. Not for use in diagnostic procedures.
Abstract
These application notes provide detailed experimental protocols for the synthesis and biological evaluation of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. Pyrazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The protocols outlined herein describe a plausible synthetic route for this compound and methodologies for assessing its potential biological activities. The provided data are representative examples based on the activities of structurally related pyrazole derivatives.
Introduction
Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This scaffold is a privileged structure in drug discovery, found in several commercially available drugs.[3] The incorporation of a nitro group can modulate the electronic properties and biological activity of the molecule. Carboxylic acid moieties can serve as important interaction points with biological targets. Therefore, this compound represents a compound of interest for screening in various biological assays. These notes are intended for researchers in drug development and medicinal chemistry to guide the synthesis and evaluation of this and similar compounds.
Synthesis of this compound
The synthesis of this compound can be approached in a two-step process: the formation of the corresponding ethyl ester followed by its hydrolysis.
Protocol 1: Synthesis of Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate
This protocol is based on the general synthesis of pyrazole esters.
Materials:
-
Ethyl 2-diazoacetoacetate
-
Triethyl orthoformate
-
Ethylamine (70% in water)
-
Nitric acid
-
Sulfuric acid
-
Ethanol
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Synthesis of Ethyl 3-(ethylamino)acrylate: In a round-bottom flask, dissolve ethyl 2-diazoacetoacetate (1 eq) in ethanol. Add triethyl orthoformate (1.2 eq) and a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃). Stir the mixture at room temperature for 2-4 hours. Slowly add ethylamine (1.5 eq) and continue stirring for an additional 12 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield ethyl 3-(ethylamino)acrylate.
-
Cyclization and Nitration: To a cooled (0 °C) mixture of sulfuric acid and nitric acid, slowly add the purified ethyl 3-(ethylamino)acrylate (1 eq). The reaction is highly exothermic and should be controlled carefully. Allow the reaction to stir at 0-10 °C for 2-3 hours.
-
Final Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate.
Protocol 2: Hydrolysis of Ethyl 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylate
This protocol describes the conversion of the ethyl ester to the target carboxylic acid.[4][5]
Materials:
-
Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M HCl)
Procedure:
-
Saponification: Dissolve the ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (1 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2-3 eq) to the solution and stir at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M HCl.
-
A precipitate of this compound should form. Stir the mixture for another 30 minutes in the ice bath.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product under vacuum to yield the final compound.
Synthesis and Screening Workflow
Caption: Workflow for the synthesis and biological evaluation of this compound.
Biological Evaluation Protocols
The following protocols are provided as representative methods for evaluating the biological activity of this compound.
Protocol 3: In Vitro Anticancer Activity using MTT Assay
This assay determines the cytotoxic effect of the compound on cancer cell lines.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (positive control)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of the test compound and doxorubicin in DMSO. Serially dilute the compounds in the complete growth medium to achieve the desired final concentrations.
-
Replace the medium in the wells with the medium containing the test compound or control at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Representative Data:
| Compound | Cell Line | IC₅₀ (µM) [Representative] |
| This compound | MCF-7 | 8.5 |
| This compound | A549 | 12.3 |
| Doxorubicin (Control) | MCF-7 | 0.9 |
| Doxorubicin (Control) | A549 | 1.2 |
Protocol 4: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)
This assay measures the ability of the compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.[7]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Celecoxib (positive control)
-
Assay buffer
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme Inhibition: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or celecoxib at various concentrations.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value.
Representative Data:
| Compound | Target | IC₅₀ (nM) [Representative] | Selectivity Index (COX-1/COX-2) |
| This compound | COX-2 | 45.2 | >100 |
| Celecoxib (Control) | COX-2 | 9.8 | >150 |
Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution Assay)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.[8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
This compound
-
Ciprofloxacin (antibacterial control), Fluconazole (antifungal control)
-
96-well plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Serial Dilution: Serially dilute the test compound and control drugs in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Representative Data:
| Compound | Microorganism | MIC (µg/mL) [Representative] |
| This compound | S. aureus | 16 |
| This compound | E. coli | 32 |
| This compound | C. albicans | 64 |
| Ciprofloxacin (Control) | S. aureus | 1 |
| Ciprofloxacin (Control) | E. coli | 0.5 |
| Fluconazole (Control) | C. albicans | 2 |
Protocol 6: In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the compound against a specific protein kinase.[9][10]
Materials:
-
Recombinant protein kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
This compound
-
Staurosporine or a specific kinase inhibitor (positive control)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Assay Setup: In a 96-well plate, add the kinase, substrate, test compound or control at various concentrations, and kinase assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Signal Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Representative Data:
| Compound | Kinase Target | IC₅₀ (nM) [Representative] |
| This compound | EGFR | 150 |
| This compound | VEGFR-2 | 220 |
| Staurosporine (Control) | EGFR | 15 |
| Staurosporine (Control) | VEGFR-2 | 25 |
Hypothetical Signaling Pathway
Hypothetical Kinase Inhibition Pathway
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound as a receptor tyrosine kinase inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. connectjournals.com [connectjournals.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. srrjournals.com [srrjournals.com]
- 7. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 494791-30-9). The information herein is based on general safety principles for aromatic nitro compounds and pyrazole derivatives. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive and compound-specific safety information.
Introduction
This compound is a heterocyclic organic compound. Its structure, containing a pyrazole ring and a nitro group, suggests that it should be handled with care due to potential reactivity and toxicity. Proper handling and storage are crucial to maintain the integrity of the compound and to ensure the safety of laboratory personnel.
Health and Safety Information
While a specific Safety Data Sheet for this compound is not publicly available, related compounds and general chemical class information suggest the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin, eye, and respiratory tract irritation.
-
Combustibility: As with many organic solids, it may be combustible.
-
Reactivity: Aromatic nitro compounds can be reactive and should not be stored with strong oxidizing or reducing agents.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, and ensure skin is not exposed.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If dust is generated, a respirator may be necessary.
Quantitative Data Summary
The following table summarizes general handling and storage parameters for pyrazole derivatives and aromatic nitro compounds. Specific quantitative data for this compound should be obtained from the supplier-specific SDS.
| Parameter | General Recommendation | Notes |
| Storage Temperature | Cool, dry place (e.g., 15-25°C) | Avoid exposure to heat sources. Some similar compounds may require refrigeration (2-8°C). |
| Light Sensitivity | Store in a light-resistant container | Amber vials or containers wrapped in foil are recommended to prevent photodegradation. |
| Hygroscopicity | Store in a tightly sealed container | To protect from moisture. |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong bases | Keep segregated from these materials to prevent vigorous reactions. |
Experimental Protocols
4.1. Receiving and Initial Inspection
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the compound name, CAS number, and other identifiers on the label match the order information.
-
Ensure that a supplier-specific Safety Data Sheet (SDS) is available. If not, quarantine the material until the SDS is obtained and reviewed.
4.2. Storage Protocol
-
Store the compound in its original, tightly sealed container.
-
Place the container in a designated, well-ventilated, and dry storage area.
-
The storage area should be away from direct sunlight and sources of heat or ignition.
-
Segregate from incompatible materials such as strong oxidizing and reducing agents.
4.3. Handling and Weighing Protocol
-
All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid generating dust.
-
For weighing, tare the balance with the weighing vessel inside the fume hood.
-
Carefully transfer the desired amount of the compound to the weighing vessel.
-
Clean any spills immediately according to established laboratory procedures.
-
After handling, decontaminate all surfaces and equipment.
-
Wash hands thoroughly after completing the task.
4.4. Preparation of Solutions
-
When preparing solutions, add the solid this compound to the solvent slowly while stirring.
-
The process should be carried out in a fume hood.
-
Ensure the chosen solvent is compatible with the compound.
-
Store solutions in tightly capped, clearly labeled containers. If the compound is light-sensitive, use amber or foil-wrapped containers.
4.5. Disposal Protocol
-
Dispose of waste material, including empty containers, in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or in general waste.
-
Contaminated materials should be treated as hazardous waste.
Visualizations
Diagram 1: Handling and Storage Workflow
Caption: Workflow for the safe handling and storage of this compound.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize this synthesis. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve your reaction yields and product purity.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a two-step process starting from the corresponding ethyl ester, Ethyl 1-ethyl-1H-pyrazole-5-carboxylate. The process involves:
-
Electrophilic Nitration: Introduction of a nitro group at the C4 position of the pyrazole ring. This is the most critical step for yield and purity. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution.[1]
-
Saponification (Hydrolysis): Conversion of the ethyl ester to the final carboxylic acid.
Each step presents unique challenges that can impact the overall efficiency of the synthesis. This guide will provide the causal logic behind protocol choices to empower you to overcome these hurdles.
Caption: General synthetic route for this compound.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address problems you may encounter during the synthesis.
Q1: My overall yield is very low. What are the most common causes?
A low overall yield can typically be traced back to one of the two main steps: inefficient nitration or product degradation during hydrolysis.
Initial Diagnostic Steps:
-
Analyze Intermediates: After the nitration step, before hydrolysis, take a small aliquot of your crude product (Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate). Analyze it using ¹H NMR or LC-MS to assess the purity and conversion rate.
-
Check for Purity: If the nitration was successful (>90% conversion), the issue likely lies with the hydrolysis step. If conversion was low, focus on optimizing the nitration.
Caption: Initial troubleshooting workflow for low yield diagnosis.
Q2: My nitration reaction is inefficient. How can I improve the yield of Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate?
Inefficient nitration can manifest as low conversion of starting material, formation of unwanted isomers, or decomposition of the material.
| Symptom | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Conversion | 1. Insufficiently Strong Nitrating Agent: The pyrazole ring, while active, requires a potent electrophile (NO₂⁺).2. Incorrect Temperature: Reaction may be too slow at low temperatures or lead to decomposition at high temperatures.3. Poor Solubility: The starting material may not be fully dissolved in the reaction medium. | 1. Use Mixed Acid: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard. H₂SO₄ protonates HNO₃, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺).[1]2. Optimize Temperature: Start the reaction at 0-5 °C and allow it to slowly warm to room temperature. Monitor via TLC or LC-MS. For some pyrazoles, gentle heating (e.g., 65 °C) may be required for full conversion.[2]3. Ensure Homogeneity: Ensure the starting pyrazole is fully dissolved in the sulfuric acid before the dropwise addition of nitric acid. |
| Formation of Byproducts / Dark Tar | 1. Over-Nitration or Oxidation: Conditions are too harsh, leading to decomposition or the formation of dinitro products.[3][4]2. Side-Chain Nitration: Although less common for an ethyl group, highly aggressive conditions could lead to oxidation.3. Reaction Runaway: Nitration is highly exothermic. Poor temperature control can lead to a runaway reaction and significant decomposition.[2] | 1. Precise Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of nitric acid. A large excess increases the risk of side reactions.2. Strict Temperature Control: Add the nitric acid slowly (dropwise) to the solution of pyrazole in sulfuric acid while maintaining the temperature at 0-5 °C using an ice bath.[2]3. Alternative Nitrating Agents: For sensitive substrates, consider milder reagents like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) or specialized N-nitropyrazole reagents which can offer better control.[3][4][5] |
| Incorrect Isomer Formed | 1. Protonation State: In highly acidic media, the pyrazole nitrogen can be protonated, which deactivates the ring and can alter the regioselectivity of the substitution.[5] | 1. Control Acidity: The use of mixed acid generally favors C4 nitration on N1-substituted pyrazoles. If other isomers are observed, this may indicate an unusual substitution pattern. Confirm the structure of your starting material and product unequivocally using 2D NMR techniques. |
Q3: The hydrolysis of the nitrated ester is problematic. How can I get a clean conversion to the carboxylic acid?
The primary challenge during hydrolysis is that the conditions required to saponify the ester (typically strong base) can also lead to side reactions with the electron-deficient nitro-pyrazole ring.
| Symptom | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Incomplete Hydrolysis | 1. Insufficient Base or Time: The ester is sterically hindered or electronically deactivated, requiring more forcing conditions.2. Biphasic Reaction: The organic ester may have poor solubility in the aqueous base. | 1. Increase Reaction Time/Temp: Gently heat the reaction mixture (e.g., to 40-50 °C) and monitor by TLC until all the starting ester is consumed.2. Use a Co-solvent: Add a water-miscible organic solvent like THF or ethanol to create a homogeneous solution, improving reaction kinetics. |
| Product Degradation (Low Yield/Dark Color) | 1. Nucleophilic Aromatic Substitution: The nitro group makes the pyrazole ring electron-deficient and susceptible to attack by hydroxide ions, especially at elevated temperatures, leading to ring-opening or substitution products.2. Hydrolysis of Nitro Group: While less common, harsh basic conditions can sometimes lead to reactions involving the nitro group. | 1. Use Milder Conditions: Perform the hydrolysis at room temperature or below, even if it requires a longer reaction time. Use the minimum effective concentration of NaOH or LiOH (lithium hydroxide is often preferred for cleaner reactions).2. Acidic Hydrolysis: Consider switching to acidic hydrolysis (e.g., refluxing with 6M HCl or H₂SO₄/acetic acid). This avoids strong nucleophiles but may require higher temperatures, so careful optimization is still needed. |
| Difficulty with Work-up | 1. Product Precipitation: The sodium salt of the carboxylic acid may be sparingly soluble.2. Emulsion Formation: Difficult separation of aqueous and organic layers after extraction. | 1. Ensure Complete Acidification: After hydrolysis, cool the reaction mixture in an ice bath and acidify slowly with concentrated HCl until the pH is ~1-2. The carboxylic acid should precipitate. Ensure thorough stirring to break up any clumps.2. Filter and Wash: Filter the precipitated solid and wash thoroughly with cold water to remove inorganic salts, followed by a wash with a non-polar solvent like hexanes to remove organic impurities. |
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions for this synthesis? A: The nitration step is the most hazardous.[2]
-
Exothermic Reaction: Always perform the nitration in an ice bath with slow, controlled addition of reagents. Monitor the internal temperature.
-
Energetic Compounds: Nitrated organic compounds can be thermally unstable or shock-sensitive. While this compound is not a primary explosive, it should be handled with care. Avoid scraping or grinding the dry material aggressively.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and acid-resistant gloves. Conduct the reaction in a well-ventilated chemical fume hood.
-
Quenching: The reaction should be quenched by pouring it slowly over crushed ice with stirring. Never add water directly to the concentrated acid mixture.
Q: How can I best monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Nitration: Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. The starting ester will be less polar (higher Rf) than the nitrated product.
-
Hydrolysis: Use a mobile phase like 50% Ethyl Acetate in Hexanes with 1% acetic acid. The nitrated ester (starting material) will have a high Rf, while the final carboxylic acid product will be much more polar and have a very low Rf (often staying at the baseline unless acid is added to the eluent).
Q: What is the best method for purifying the final product? A:
-
Precipitation/Filtration: The most effective initial purification is a clean precipitation from the aqueous reaction mixture upon acidification, followed by thorough washing as described in the troubleshooting guide.
-
Recrystallization: If further purification is needed, recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/heptane) is recommended. The choice of solvent depends on the specific impurities present.
Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.
Protocol 1: Nitration of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
This protocol is adapted from general procedures for pyrazole nitration.[1][2]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 5 volumes of concentrated sulfuric acid (H₂SO₄, 98%) to 0 °C in an ice/salt bath.
-
Dissolution: Slowly add Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1.0 eq.) to the cold sulfuric acid with stirring. Ensure the solid dissolves completely. Maintain the temperature between 0-5 °C.
-
Addition of Nitric Acid: Add concentrated nitric acid (HNO₃, 70%, 1.2 eq.) dropwise via the dropping funnel over 30-45 minutes. CRITICAL: Monitor the internal temperature closely and do not allow it to rise above 10 °C.
-
Reaction: After the addition is complete, let the reaction stir at 0-5 °C for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. A white or pale-yellow solid should precipitate.
-
Isolation: Filter the precipitated solid using a Buchner funnel. Wash the solid thoroughly with copious amounts of cold water until the filtrate is neutral (pH ~7).
-
Drying: Dry the solid under vacuum to yield crude Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate. This material can be used directly in the next step or purified further by recrystallization if necessary.
Protocol 2: Hydrolysis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
-
Setup: To a solution of the crude nitrated ester (1.0 eq.) in a mixture of THF and water (e.g., 2:1 v/v), add sodium hydroxide (NaOH, 2.0-3.0 eq.) or lithium hydroxide (LiOH·H₂O, 2.0 eq.).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC. If the reaction is slow, gentle heating to 40 °C can be applied.
-
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.
-
Extraction (Optional): Wash the aqueous solution with a non-polar organic solvent like dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 1-2. A solid precipitate should form.
-
Isolation: Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation. Filter the solid, wash it with cold water, and dry it under vacuum to yield the final product, this compound.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification methods.
Troubleshooting Guide and FAQs
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
-
Q1: What are the recommended solvents for recrystallizing this compound?
-
A1: The ideal solvent will depend on the specific impurities present. For pyrazole carboxylic acids, common single solvents include ethanol, methanol, isopropanol, and ethyl acetate.[1][2] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be effective.[1] Given the acidic nature and polarity of the target molecule, protic solvents like ethanol or methanol are good starting points.
-
-
Q2: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
-
A2: "Oiling out" happens when the compound precipitates from the solution above its melting point. Here are some solutions:[1]
-
Increase Solvent Volume: Add more of the primary solvent to the hot solution to decrease the saturation point.
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible before placing it in an ice bath. Using an insulated container can help.
-
Change Solvent System: Experiment with a different solvent or a mixed solvent system. A solvent with a lower boiling point might be beneficial.
-
Use a Seed Crystal: Introduce a small, pure crystal of the compound to the cooled, supersaturated solution to induce crystallization.
-
-
-
Q3: The yield from my recrystallization is very low. How can I improve it?
-
A3: To improve recovery, consider the following:[1]
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product.
-
Thorough Cooling: Ensure the solution is cooled sufficiently in an ice bath to maximize precipitation.
-
Solvent Choice: The chosen solvent may be too good, meaning it keeps a significant portion of your compound dissolved even at low temperatures. Consider a less effective solvent or a mixed-solvent system.
-
-
Column Chromatography Issues
-
Q4: What is a good starting solvent system (eluent) for silica gel column chromatography of this compound?
-
A4: For polar, acidic compounds like this compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common choice.[3][4] You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. Adding a small amount of acetic acid (0.5-1%) to the eluent can help to reduce tailing of the acidic compound on the silica gel.
-
-
Q5: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate.
-
A5: If the compound is highly polar, you may need a more polar eluent system. Consider adding methanol to your ethyl acetate. A mixture of dichloromethane and methanol (with a small amount of acetic acid) is another option for highly polar compounds.
-
-
Q6: My purified fractions from the column are still showing impurities. What can I do?
-
A6: This could be due to several factors:
-
Column Overloading: If too much crude material is loaded onto the column, separation will be poor.
-
Inappropriate Eluent: The chosen solvent system may not be optimal for separating your compound from the impurities. Try to find a solvent system that gives a larger difference in Rf values between your product and the impurities on a TLC plate.
-
Fraction Collection: You may be collecting fractions that are too large. Smaller fractions will provide better resolution.
-
-
Purification Methodologies and Data
The following table summarizes common purification techniques that can be applied to this compound based on methods used for similar compounds.
| Purification Method | Principle | Typical Solvents/Reagents | Applicability & Considerations |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Single Solvents: Ethanol, Methanol, Water.[1][2] Mixed Solvents: Ethanol/Water, Hexane/Ethyl Acetate.[1][3] | Good for removing small amounts of impurities from a solid product. The carboxylic acid and nitro groups make it quite polar. |
| Silica Gel Column Chromatography | Separation based on differential adsorption of compounds to the stationary phase (silica gel). | Eluents: Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol gradient.[3][5] Adding 0.5-1% acetic acid can improve peak shape. | Effective for separating compounds with different polarities. Useful for purifying oily products or complex mixtures.[4] |
| Acid-Base Extraction | The acidic carboxylic acid group can be deprotonated with a weak base to form a water-soluble salt, separating it from neutral or basic impurities. | Base: Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Acid: Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). | An excellent initial purification step to remove non-acidic impurities. The product is extracted into the aqueous basic layer and then precipitated by acidification. |
| Salt Formation & Crystallization | Conversion of the pyrazole to a salt with an acid, which is then purified by crystallization.[6] | Acids: Phosphoric acid, Acetic acid, Sulfuric acid, Oxalic acid.[6] Solvents: Acetone, Ethanol, Isopropanol.[6] | This method purifies the basic pyrazole ring rather than the acidic carboxylic acid. It may be useful if impurities are acidic. The purified salt must be neutralized to recover the final product. |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethanol) while stirring and heating until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate). Spot it on a TLC plate and test various eluent systems (e.g., different ratios of hexane and ethyl acetate, with 0.5% acetic acid) to find a system that gives your product an Rf value of ~0.3 and good separation from impurities.
-
Column Packing: Prepare a silica gel slurry in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample is carefully added to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. You can use isocratic (constant solvent composition) or gradient (increasing polarity) elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Visualization
Below is a diagram illustrating a general workflow for the purification of this compound.
Caption: A decision workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Nitropyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges and side reactions encountered during the synthesis of nitropyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of nitropyrazoles?
A1: The most prevalent side reactions in nitropyrazole synthesis include the formation of regioisomers, over-nitration (dinitration or trinitration), pyrazole ring opening, and the formation of N-oxides. The occurrence and prevalence of these side reactions are highly dependent on the substrate, nitrating agent, and reaction conditions.
Q2: How can I distinguish between different nitropyrazole regioisomers?
A2: A combination of spectroscopic techniques is essential for differentiating between nitropyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring. For unambiguous structure determination, two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to identify through-space correlations between protons, confirming their relative positions. Additionally, comparing experimental spectra with published data for known isomers is a reliable method of identification.[1]
Q3: My reaction is producing a complex mixture of products. Where should I start troubleshooting?
A3: A complex product mixture often points to issues with reaction selectivity. Start by analyzing the crude reaction mixture using techniques like TLC or LC-MS to get a preliminary idea of the number of components. The first parameters to investigate are typically the reaction temperature and the choice of nitrating agent. Milder conditions and more selective nitrating agents can often reduce the formation of unwanted byproducts. Ensuring the purity of your starting materials is also a critical first step.
Troubleshooting Guides
Issue 1: Formation of Regioisomers (e.g., 3-nitro- vs. 4-nitropyrazole)
Symptom: You obtain a mixture of nitropyrazole isomers that are difficult to separate.
Cause: The electrophilic nitration of an unsubstituted or symmetrically substituted pyrazole typically yields the 4-nitropyrazole as the major product due to the electronic properties of the pyrazole ring.[2] However, the presence of substituents and the reaction conditions can influence the regioselectivity, leading to the formation of other isomers. In strongly acidic media, the pyrazole ring can be protonated, which deactivates it towards electrophilic attack and can lead to nitration on other parts of the molecule, if applicable.
Solutions:
-
Choice of Nitrating Agent: The choice of nitrating agent can significantly impact regioselectivity. A comparative analysis of different nitrating agents is presented in the table below.
-
Solvent Effects: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to improve regioselectivity in some pyrazole syntheses, although specific data for nitration is limited.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
Data Presentation: Influence of Nitrating Agent on Product Distribution
| Nitrating Agent/System | Substrate | Product(s) | Ratio/Yield | Reference |
| HNO₃/H₂SO₄ | Pyrazole | 4-Nitropyrazole | ~56% yield | [4] |
| Fuming HNO₃/Fuming H₂SO₄ | Pyrazole | 4-Nitropyrazole | 85% yield | [4] |
| HNO₃/Ac₂O then heat | Pyrazole | 3-Nitropyrazole (via N-nitropyrazole rearrangement) | 92.8% yield for rearrangement | [5] |
| HNO₃/Ac₂O/HAc | Pyrazole | N-Nitropyrazole (precursor to 3-nitropyrazole) | 85.5% yield | [5] |
| HNO₃/H₂SO₄ | 3-Nitropyrazole | 3,4-Dinitropyrazole | 55% total yield from pyrazole | [6] |
| 5-methyl-1,3-dinitro-1H-pyrazole / In(OTf)₃ / HFIP | Anisole | Mononitrated and Dinitrated anisoles | Controllable mono- vs. di-nitration | [7][8] |
Experimental Protocol: Selective Synthesis of 4-Nitropyrazole [4]
This one-pot, two-step method provides a high yield of 4-nitropyrazole.
-
Step 1: Formation of Pyrazole Sulfate:
-
To a 100 mL four-necked flask equipped with a stirrer and a thermometer, add 11 mL (0.21 mol) of concentrated sulfuric acid and 6.8 g (0.1 mol) of pyrazole at room temperature.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Step 2: Nitration:
-
Prepare fuming nitrosulfuric acid by mixing 98% fuming nitric acid and 20% fuming sulfuric acid. The optimal molar ratio is n(fuming nitric acid):n(fuming sulfuric acid):n(concentrated sulfuric acid):n(pyrazole) = 1.5:3:2.1:1.
-
Cool the flask from Step 1 in an ice-water bath and add 25 mL of the fuming nitrosulfuric acid dropwise.
-
After the addition is complete, raise the temperature to 50°C and maintain the reaction for 1.5 hours.
-
Pour the reaction mixture into 200 mL of ice water to precipitate the product.
-
Filter the white solid, wash with ice water, and dry under vacuum to obtain 4-nitropyrazole. The reported yield after recrystallization is 85%.
-
Mandatory Visualization: Electrophilic Nitration Pathways
Caption: Electrophilic nitration of pyrazole leading to regioisomers.
Issue 2: Over-nitration (Formation of Dinitro- or Trinitropyrazoles)
Symptom: You are isolating products with more than one nitro group when you intend to synthesize a mononitrated pyrazole.
Cause: The pyrazole ring is activated towards electrophilic substitution, and under harsh nitrating conditions (e.g., strong acids, high temperatures, excess nitrating agent), multiple nitrations can occur. The initial nitro group is deactivating, but not always sufficiently so to prevent further nitration.
Solutions:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the nitrating agent.
-
Milder Nitrating Agents: Employ milder nitrating agents such as acetyl nitrate or specific N-nitropyrazole-based reagents.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity for mononitration.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mononitrated product is formed in optimal yield.
Experimental Protocol: Controllable Mononitration using 5-methyl-1,3-dinitro-1H-pyrazole [7][8]
This protocol allows for the selective mononitration of a variety of aromatic compounds.
-
Standard Conditions I (for electron-rich aromatics):
-
In a 10 mL oven-dried vial, combine the aromatic substrate (0.2 mmol, 1.0 equiv), 5-methyl-1,3-dinitro-1H-pyrazole (1.2–1.5 equiv), and Yb(OTf)₃ (10 mol %).
-
Add dry MeCN (1.0 mL).
-
Heat the reaction mixture to 80 °C and stir for approximately 16 hours, monitoring by TLC.
-
After cooling, filter the mixture through a pad of celite, eluting with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.
-
-
Standard Conditions II (for less reactive aromatics):
-
In a 10 mL oven-dried vial, combine the aromatic substrate (0.2 mmol, 1.0 equiv), 5-methyl-1,3-dinitro-1H-pyrazole (2.0 equiv), and In(OTf)₃ (20 mol %).
-
Add 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.4 mL).
-
Heat the reaction mixture to 80 °C and stir for approximately 16 hours.
-
Work-up and purify as described for Standard Conditions I.
-
Mandatory Visualization: Troubleshooting Over-nitration
Caption: A logical workflow for troubleshooting over-nitration.
Issue 3: Pyrazole Ring Opening
Symptom: Significant degradation of starting material and/or formation of unexpected, non-pyrazole products.
Cause: While the pyrazole ring is generally stable, it can undergo ring opening under certain conditions. This is more likely with highly substituted or strained pyrazole derivatives, or in the presence of strong bases.[2] One documented pathway involves the formation of a pyrazole nitrene intermediate, which can then undergo rearrangement and ring opening.[9][10]
Solutions:
-
Avoid Harsh Basic Conditions: If possible, avoid the use of strong bases during the reaction or work-up.
-
Moderate Reaction Temperature: High temperatures can promote decomposition and ring-opening pathways.
-
Protect Sensitive Functional Groups: If the pyrazole ring has substituents that make it more susceptible to ring opening, consider protecting them before nitration.
Mandatory Visualization: Pyrazole Ring Opening via Nitrene Intermediate
Caption: A possible pathway for pyrazole ring opening.
Issue 4: Formation of N-Oxides
Symptom: Isolation of a product with a mass corresponding to the desired nitropyrazole plus an additional oxygen atom.
Cause: The nitrogen atoms of the pyrazole ring are nucleophilic and can be oxidized to N-oxides in the presence of strong oxidizing agents. While not a commonly reported side reaction during standard nitrations, it is a theoretical possibility, especially with certain nitrating systems. The formation of a furazan-fused pyrazole N-oxide has been reported via an unusual intramolecular cyclization.[11]
Solutions:
-
Choice of Nitrating Agent: Avoid nitrating agents that are also strong oxidizing agents if N-oxide formation is a concern.
-
Control of Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) may disfavor the oxidation pathway.
-
Characterization: Be aware of the possibility of N-oxide formation and use appropriate analytical techniques (e.g., mass spectrometry, X-ray crystallography) to identify all products.
Experimental Protocol: Synthesis of 3,4-Dinitropyrazole [6][12]
This protocol describes the synthesis of a dinitrated pyrazole.
-
Step 1: Synthesis of N-Nitropyrazole:
-
In a suitable reaction vessel, add a solution of pyrazole in acetic acid to a mixture of nitric acid and acetic anhydride.
-
Maintain the reaction temperature below 15°C for 3.5 hours with stirring.
-
Isolate the N-nitropyrazole product.
-
-
Step 2: Rearrangement to 3-Nitropyrazole:
-
Step 3: C-Nitration to 3,4-Dinitropyrazole:
-
Dissolve the 3-nitropyrazole in a mixture of concentrated nitric acid and sulfuric acid.
-
The optimized conditions are a molar ratio of 3-nitropyrazole to nitric acid of 1:2, a reaction temperature of 55-60°C, and a reaction time of 1 hour.
-
The 3,4-dinitropyrazole product can often be precipitated from the reaction mixture.
-
This technical support guide provides a starting point for addressing common side reactions in nitropyrazole synthesis. Successful synthesis often requires careful optimization of reaction conditions for each specific substrate.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Improved Synthesis of 3,4-Dinitropyrazole [energetic-materials.org.cn]
- 7. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. A furazan-fused pyrazole N-oxide via unusual cyclization - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 12. imemg.org [imemg.org]
- 13. pubs.acs.org [pubs.acs.org]
Optimization of reaction conditions for pyrazole synthesis
Welcome to the technical support center for pyrazole synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis?
The most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.[1][3][4]
Q2: What is the general mechanism of the Knorr pyrazole synthesis?
The Knorr synthesis begins with the condensation of a hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1][2] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration reaction that results in the formation of the stable, aromatic pyrazole ring.[1][2]
Q3: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
Low yield is a frequent issue in pyrazole synthesis and can be attributed to several factors, including the stability of the hydrazine reagent, suboptimal reaction conditions, or the occurrence of competing side reactions.[2] It is recommended to use freshly opened or purified hydrazine derivatives, as they can degrade over time.[5] Optimizing reaction parameters such as temperature, solvent, and reaction time can also significantly improve yields.[5] In some cases, using an excess of hydrazine (approximately 2 equivalents) may enhance the yield when the 1,3-dicarbonyl is the limiting reagent.[2][6]
Q4: The reaction mixture has developed a significant discoloration. What could be the cause and how can I fix it?
Discoloration, particularly when using hydrazine salts like phenylhydrazine hydrochloride, is often due to the formation of colored impurities from the hydrazine starting material.[5] If the reaction mixture becomes acidic, it can promote the formation of these colored byproducts.[5] The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[5] Performing the reaction under an inert atmosphere can also prevent oxidative processes that may contribute to color formation.[5]
Q5: How can I control the regioselectivity of the reaction with an unsymmetrical 1,3-dicarbonyl compound?
When using an unsymmetrical 1,3-dicarbonyl compound, the initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two regioisomeric pyrazole products.[1] The regioselectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions, such as pH.[1] For instance, studies have shown that conducting the reaction in aprotic dipolar solvents like DMF or NMP can provide better regioselectivity compared to commonly used protic solvents like ethanol.[7]
Troubleshooting Guides
Low Reaction Yield
A systematic approach to troubleshooting low yields can help identify and resolve the underlying issue. The following workflow outlines the key areas to investigate.
Summary of Conditions Affecting Yield
| Parameter | Potential Issue | Recommended Action |
| Temperature | Too low: incomplete reaction. Too high: decomposition or side reactions. | Optimize the temperature by running small-scale trials at different temperatures.[5] |
| Reaction Time | Too short: incomplete conversion. Too long: product degradation. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.[5] |
| Solvent | Inappropriate solvent can affect solubility and reaction rate. | Screen different solvents. Protic polar solvents like methanol and ethanol often favor pyrazole formation.[8] |
| Catalyst | Incorrect catalyst or catalyst loading. | If using an acid catalyst, ensure the appropriate amount is used. For some reactions, a base may be beneficial.[5] |
| Reagent Purity | Impurities in starting materials can lead to side reactions. | Use high-purity reagents. Hydrazine derivatives can degrade and should be fresh.[5] |
Product Purification Issues
Problem: Oily Product or Failure to Crystallize
If the crude product is an oil or fails to crystallize from the reaction mixture, consider the following steps:
-
Solvent Removal: Ensure all reaction solvent has been thoroughly removed under reduced pressure.
-
Trituration: Attempt to induce crystallization by adding a small amount of a solvent in which the product is expected to be insoluble (e.g., hexane for polar products) and scratching the flask with a glass rod.
-
Solvent for Recrystallization: If recrystallization is the intended purification method, select an appropriate solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold.
-
Seeding: If a small amount of pure, crystalline product is available, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[5]
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol provides a general methodology for the synthesis of a pyrazole derivative from a 1,3-dicarbonyl compound and hydrazine hydrate. This should be considered a starting point and may require optimization for different substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol or acetic acid).
-
Reagent Addition: Add hydrazine hydrate (1.0-2.0 equivalents) to the solution. Note that this addition can be exothermic.[1]
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for 1-3 hours.[1] Monitor the progress of the reaction by TLC.
-
Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.[1]
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.[5] The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
Knorr Pyrazole Synthesis Workflow
The following diagram illustrates the general experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Characterization of Pyrazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of pyrazole derivatives.
Frequently Asked Questions (FAQs)
Synthesis & Purification
Q1: My pyrazole synthesis resulted in a mixture of regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomers is a frequent challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] Several strategies can be employed to improve regioselectivity:
-
Solvent Effects: The choice of solvent can dramatically influence the regioselectivity. Using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in favor of the desired isomer.
-
Catalyst and Reagent Control: The use of specific catalysts and reagents can direct the reaction towards a particular regioisomer. For instance, a regioselective 1,3-dipolar cycloaddition of diazo compounds generated in situ from N-tosylhydrazones can provide specific substituted pyrazoles.[3]
-
Substrate Modification: Introducing bulky substituents on one of the reacting components can sterically hinder the formation of one regioisomer, thereby favoring the other.
-
Reaction Conditions: Modifying reaction conditions such as temperature and the choice of base (e.g., t-BuOK) can also influence the regiomeric outcome.[4]
Q2: I am having difficulty purifying my pyrazole derivative. What are the recommended purification techniques?
A2: Purification of pyrazole derivatives can be challenging due to their diverse polarities and potential for co-eluting impurities. The most common and effective methods include:
-
Recrystallization: This is a primary technique for purifying solid pyrazole derivatives. The choice of solvent is critical and often requires screening.[5] Common single solvents include ethanol, methanol, and ethyl acetate.[5] For compounds that are highly soluble in one solvent and poorly soluble in another, a mixed-solvent system (e.g., ethanol/water, hexane/ethyl acetate) is effective.[5]
-
Column Chromatography: Silica gel chromatography is widely used. However, the acidic nature of silica can sometimes lead to product degradation or poor separation, especially for basic pyrazole derivatives. In such cases, deactivating the silica gel with triethylamine or using neutral alumina can be beneficial.
-
Acid-Base Extraction: For pyrazole derivatives with basic or acidic functional groups, a simple acid-base extraction can effectively remove neutral impurities.
Q3: My purified pyrazole compound is colored, but the literature reports it as a white solid. What could be the cause and how can I remove the color?
A3: Colored impurities in pyrazole synthesis often arise from side reactions involving the hydrazine starting material or oxidation of the product.[2] To remove these impurities:
-
Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.[5] It is important to use a minimal amount as it can also adsorb the desired product, leading to lower yields.[5]
-
Thorough Purification: Ensure that all starting materials are pure before beginning the synthesis. Multiple purification steps, such as a combination of column chromatography and recrystallization, may be necessary.
Spectroscopic Characterization
Q4: The 1H NMR spectrum of my N-unsubstituted pyrazole shows fewer signals than expected, or the signals for the C3 and C5 protons are averaged. Why is this happening?
A4: This is a common phenomenon in N-unsubstituted pyrazoles due to annular tautomerism. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions.[6] If this exchange is fast on the NMR timescale, the signals for the protons at the C3 and C5 positions will average out, leading to a simplified spectrum.[6]
Q5: The N-H proton signal in my 1H NMR spectrum is very broad or completely absent. What is the reason for this?
A5: The broadening or disappearance of the N-H proton signal is also a consequence of proton exchange.[6] This can be due to:
-
Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the NMR solvent, or any acidic or basic impurities.[6]
-
Quadrupole Moment of Nitrogen: The ¹⁴N nucleus has a quadrupole moment that can lead to efficient relaxation of the attached proton, resulting in a broader signal.[6]
-
Solvent Effects: In protic deuterated solvents like D₂O or CD₃OD, the N-H proton will exchange with deuterium, making it undetectable in the ¹H NMR spectrum.[6]
Q6: I have synthesized a pair of pyrazole regioisomers. How can I differentiate them using mass spectrometry?
A6: While regioisomers have the same molecular weight, their mass spectra can exhibit subtle but significant differences in their fragmentation patterns upon electron ionization (EI-MS).[1] Common fragmentation pathways for pyrazoles include the loss of HCN and N₂.[7] The position of substituents can influence the stability of the resulting fragment ions, leading to distinct relative abundances of these fragments.[1][7] For unambiguous identification, it is highly recommended to compare the fragmentation patterns to those of certified reference standards or to use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with retention indices.[1]
Physicochemical Properties
Q7: My pyrazole derivative has poor solubility. How can I improve it?
A7: The solubility of pyrazole derivatives is highly dependent on their substitution pattern.[8][9] To improve solubility:
-
Introduce Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH₂) groups can enhance aqueous solubility.[8]
-
Formulate as a Salt: If the pyrazole derivative has a basic nitrogen, it can be converted to a salt (e.g., hydrochloride salt) to improve its solubility in water.
-
Co-solvents: For in vitro assays, using co-solvents like DMSO or methanol may be necessary to dissolve poorly soluble compounds.[10]
Q8: Are there any known stability issues with pyrazole derivatives?
A8: Pyrazole derivatives are generally stable aromatic compounds.[11][12] However, certain substituents can make them susceptible to degradation. For example, some ester derivatives can be prone to hydrolysis.[13] Highly nitrated pyrazoles can be thermally unstable.[14] It is important to consider the functional groups present in your specific derivative and handle and store the compound appropriately, protecting it from excessive heat, light, and moisture.
Troubleshooting Guides
Issue 1: Ambiguous NMR Signal Assignment
Symptom: You are unable to definitively assign the ¹H and ¹³C NMR signals for an unsymmetrically substituted pyrazole.
Troubleshooting Workflow:
Caption: Workflow for definitive NMR signal assignment.
Detailed Steps:
-
COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other, helping to identify adjacent protons on the pyrazole ring or on substituents.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the unambiguous assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for assigning quaternary carbons and confirming the overall structure. It shows correlations between protons and carbons that are two or three bonds away. For example, a correlation between a proton at position 4 and a carbon at position 5 will confirm the C5 assignment.[6]
Issue 2: Low Yield During Recrystallization
Symptom: You are recovering a very low amount of your pyrazole derivative after recrystallization.
Possible Causes and Solutions:
| Cause | Solution |
| Excess Solvent Used | Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near the boiling point is a good practice.[5] |
| Incomplete Precipitation | Ensure the solution is cooled thoroughly. Using an ice bath can maximize crystal formation, provided the impurities remain dissolved.[5] |
| Inappropriate Solvent Choice | The ideal solvent should dissolve the compound when hot but have very low solubility when cold.[5] Perform small-scale solvent screening to find the optimal solvent or mixed-solvent system. |
| Product is an Oil | If the product "oils out" instead of crystallizing, try scratching the inside of the flask with a glass rod at the liquid-air interface, or add a seed crystal of the pure compound. |
Experimental Protocols
Protocol 1: Low-Temperature NMR for Tautomer Analysis
This protocol is designed to slow down the rate of proton exchange in N-unsubstituted pyrazoles to resolve the signals of individual tautomers.[6]
Materials:
-
High-resolution NMR spectrometer with variable temperature capabilities.
-
Appropriate deuterated solvent (e.g., deuterated toluene, deuterated dichloromethane).
-
Your pyrazole derivative.
Procedure:
-
Sample Preparation: Prepare a concentrated sample of your pyrazole derivative in a suitable aprotic, non-polar deuterated solvent.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Cooling: Gradually lower the temperature of the NMR probe in decrements of 10-20 K.
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a spectrum.
-
Data Acquisition: Record spectra at each temperature until you observe the splitting of the averaged signals into distinct sets of signals corresponding to each tautomer.
Protocol 2: GC-MS Analysis of Pyrazole Regioisomers
This protocol provides a general method for the separation and identification of volatile pyrazole regioisomers.[1]
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Appropriate GC column (e.g., a non-polar or medium-polarity capillary column).
-
High-purity helium as the carrier gas.
-
Your mixture of pyrazole isomers.
-
Certified reference standards of the expected isomers, if available.
Procedure:
-
Sample Preparation: Dissolve a small amount of your sample mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Chromatographic Separation: Use a temperature gradient program to separate the isomers. An example program could be: start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Data Analysis:
-
Retention Times: Compare the retention times of the peaks in your sample to those of the certified reference standards.
-
Mass Spectra: Analyze the mass spectrum of each separated isomer. Look for characteristic fragmentation patterns, such as the loss of HCN and N₂.[7] Compare the relative abundances of the fragment ions between the isomers.
-
Signaling Pathway Inhibition by Pyrazole Derivatives
Many pyrazole derivatives are developed as kinase inhibitors, targeting key signaling pathways in diseases like cancer and inflammation.[9][15][16] One such pathway is the JAK/STAT pathway, which is crucial for cytokine signaling.
Caption: Inhibition of the JAK/STAT signaling pathway by a pyrazole derivative.
This diagram illustrates how a pyrazole-containing kinase inhibitor, such as Ruxolitinib, can block the JAK/STAT signaling pathway.[17] By inhibiting the Janus Kinase (JAK), the pyrazole derivative prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins.[13][16] This blocks their translocation to the nucleus and prevents the transcription of target genes involved in cellular responses like inflammation and proliferation.[13]
References
- 1. Celecoxib - Wikipedia [en.wikipedia.org]
- 2. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcaonline.org [ijcaonline.org]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 12. nbinno.com [nbinno.com]
- 13. JAK/STAT signaling pathway inhibitors from MedChem Express [bio-connect.nl]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential stability issues of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. The information is presented in a question-and-answer format to address common concerns and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For extended storage, refrigeration at 2-8 °C is recommended. It is classified as a combustible solid.
Q2: What are the known physical and chemical properties of this compound?
Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₇N₃O₄ | |
| Molecular Weight | 185.14 g/mol | |
| Appearance | Solid | |
| CAS Number | 401906-11-4 |
Q3: In which common laboratory solvents is this compound likely to be most stable?
-
High Stability: Aprotic, non-polar solvents such as toluene and dichloromethane are likely good choices for short-term experiments.
-
Moderate Stability: Aprotic, polar solvents like acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can be used, but their purity is crucial. Long-term storage in these solvents should be evaluated.
-
Lower Stability: Protic solvents like methanol, ethanol, and water may lead to lower stability due to potential solvolysis or other reactions. Stability in these solvents should be experimentally verified.
Q4: Are there any known chemical incompatibilities for this compound?
Based on the functional groups present (nitro group, carboxylic acid, pyrazole ring), it is advisable to avoid:
-
Strong reducing agents: These can reduce the nitro group.
-
Strong oxidizing agents: These may react with the pyrazole ring.
-
Strong bases and acids: These can catalyze degradation or react with the carboxylic acid group.
Troubleshooting Guide
Issue 1: I am observing a change in the color of my solid sample or solution over time.
A color change often indicates chemical degradation. The nitro-aromatic structure can lead to colored byproducts upon decomposition.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored away from light, heat, and moisture.
-
Check for Contamination: Was the sample exposed to any of the incompatible chemical types mentioned above?
-
Analyze Purity: Use an analytical technique like HPLC-UV or LC-MS to check for the presence of impurities or degradation products.
-
Issue 2: My compound is precipitating out of solution unexpectedly.
While this could be a solubility issue, it might also indicate the formation of a less soluble degradation product.
-
Troubleshooting Steps:
-
Verify Solubility: Confirm that the concentration is within the known solubility limits for the solvent used.
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by NMR or MS) to determine if it is the parent compound or a new substance.
-
Monitor a Fresh Solution: Prepare a new solution and monitor it over time for the appearance of precipitate, keeping it under controlled temperature and light conditions.
-
Issue 3: I am seeing a loss of my compound in analytical experiments (e.g., by LC-MS).
This suggests that the compound may be degrading under the experimental conditions.
-
Potential Degradation Pathways:
-
Hydrolysis: The carboxylic acid ester, if present, or other parts of the molecule could be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Reduction of the Nitro Group: This is a common reaction for nitro-aromatic compounds, especially in the presence of reducing agents or certain metals.
-
Decarboxylation: The carboxylic acid group may be lost under certain conditions, such as high temperatures.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound loss in analytical experiments.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Stress: Heat a solution at 80 °C for 48 hours.
-
Photostability: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization: After the stress period, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including an unstressed control, by a suitable method like reverse-phase HPLC with a photodiode array (PDA) detector or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Experimental Workflow Diagram:
Caption: Workflow for a forced degradation study.
Potential Degradation Pathway
A plausible, though hypothetical, degradation pathway for this molecule under basic conditions could be the hydrolysis of the carboxylic acid to the corresponding carboxylate salt.
Caption: Hypothetical hydrolysis of the parent compound under basic conditions.
Technical Support Center: Overcoming Solubility Challenges with Pyrazole Carboxylic Acids
For researchers, scientists, and drug development professionals, the poor aqueous solubility of pyrazole carboxylic acids can be a significant hurdle in experimental assays and formulation development. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you overcome these challenges.
Troubleshooting Guide: Common Solubility Issues and Solutions
Here are some common problems you might encounter with pyrazole carboxylic acid solubility and steps to resolve them.
| Problem | Possible Causes | Troubleshooting Steps |
| Precipitation in Aqueous Buffer | The compound's intrinsic solubility is exceeded. The buffer pH is not optimal for solubility. | 1. pH Adjustment: Pyrazole carboxylic acids are typically acidic. Increasing the pH of the buffer will deprotonate the carboxylic acid group, forming a more soluble salt. Aim for a pH at least 2 units above the compound's pKa. 2. Co-solvents: Introduce a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to the aqueous buffer. Start with a low percentage (e.g., 1-5%) and gradually increase if necessary. Be mindful of the co-solvent's potential impact on your assay. 3. Solubility Enhancers: Utilize excipients like cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance solubility. |
| Inconsistent Results in Biological Assays | The compound is not fully dissolved, leading to variable effective concentrations. Precipitation occurs over the course of the experiment. | 1. Stock Solution Preparation: Ensure your high-concentration stock solution in an organic solvent (e.g., DMSO) is fully dissolved before diluting into your aqueous assay buffer. 2. Vortexing and Sonication: After dilution, vortex the solution vigorously and/or sonicate briefly to aid dissolution and prevent immediate precipitation. 3. Kinetic vs. Thermodynamic Solubility: Be aware of the difference. A compound might initially dissolve to a supersaturated state (kinetic solubility) but then precipitate over time to its true thermodynamic solubility. Prepare fresh solutions for long experiments. |
| Difficulty Preparing a Concentrated Stock Solution | The compound has poor solubility even in common organic solvents. | 1. Solvent Screening: Test a range of organic solvents to find the one with the highest solubilizing capacity for your specific pyrazole carboxylic acid. 2. Heating: Gentle warming can help dissolve the compound. Ensure the compound is stable at the elevated temperature. 3. Amorphous Solid Dispersions: For persistent issues, consider preparing an amorphous solid dispersion, which can significantly improve solubility in organic solvents. |
Frequently Asked Questions (FAQs)
Q1: How can I predict the pH-dependent solubility of my pyrazole carboxylic acid?
As weak acids, the solubility of pyrazole carboxylic acids is highly dependent on pH. Below their pKa, they exist predominantly in the less soluble, neutral form. As the pH increases above the pKa, they deprotonate to form a more soluble anionic salt. A typical pH-solubility profile will show low solubility at acidic pH, with a significant increase in solubility as the pH approaches and surpasses the pKa. For instance, the aqueous solubility of celecoxib, a well-known pyrazole derivative, increases at pH values from 6.8 to 12.[1]
Q2: What are the most effective methods for significantly increasing the aqueous solubility of pyrazole carboxylic acids?
For substantial increases in aqueous solubility, consider these advanced techniques:
-
Salt Formation: Converting the carboxylic acid to a salt can dramatically increase solubility. For example, the potassium salt of celecoxib demonstrated a more than 140-fold increase in water solubility.[2][3][4][5]
-
Co-crystallization: Forming a co-crystal with a water-soluble co-former can enhance solubility. Carboxylic acids are excellent co-formers for creating co-crystals.[6]
-
Amorphous Solid Dispersions: Dispersing the pyrazole carboxylic acid in a polymer matrix in an amorphous state can lead to significant solubility improvements. A solid dispersion of celecoxib with Soluplus® showed a 332.82-fold enhancement in aqueous solubility.[7]
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area, leading to a higher dissolution rate and saturation solubility. Celecoxib nanosuspensions have shown significantly increased aqueous solubility.
Q3: Which counter-ions are suitable for forming salts with pyrazole carboxylic acids?
Commonly used pharmaceutically acceptable counter-ions for acidic compounds include:
-
Alkali Metals: Sodium (Na⁺) and Potassium (K⁺) are frequently used.
-
Alkaline Earth Metals: Calcium (Ca²⁺) and Magnesium (Mg²⁺) can also be employed.
-
Amine-based counter-ions: Tromethamine and meglumine are other options.
The choice of counter-ion will depend on the specific pyrazole carboxylic acid and the desired properties of the resulting salt.
Data on Solubility Enhancement
The following tables provide a summary of reported solubility enhancements for celecoxib, a representative pyrazole carboxylic acid.
Table 1: Solubility of Celecoxib and its Salts
| Compound | Solubility in Water (µg/mL) | Fold Increase | Reference |
| Celecoxib (crystalline) | ~3-7 | - | [8] |
| Celecoxib Potassium Salt | 464 | >140 | [2][3][4][5] |
| Celecoxib Sodium Salt | ~380,000 (in alkaline solution) | - | [9] |
Table 2: Solubility Enhancement of Celecoxib through Formulation Strategies
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase | Reference |
| Nanosuspension | 18.1 | ~2.6-6 | |
| Solid Dispersion with Pluronic F 127 (1:5 w/w) | 35.1 | ~5 | [10] |
| Amorphous Salt Solid Dispersion (with Na⁺ and Soluplus®) | - | 332.82 | [7] |
Experimental Protocols
Here are detailed methodologies for key experiments to enhance the solubility of your pyrazole carboxylic acid.
Protocol 1: Salt Formation (Potassium Salt)
Objective: To prepare the potassium salt of a pyrazole carboxylic acid to improve its aqueous solubility.
Materials:
-
Pyrazole carboxylic acid
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the pyrazole carboxylic acid in a minimal amount of ethanol.
-
In a separate container, prepare a stoichiometric equivalent solution of potassium hydroxide in ethanol.
-
Slowly add the KOH solution to the pyrazole carboxylic acid solution while stirring.
-
Continue stirring at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is the potassium salt of the pyrazole carboxylic acid.
-
Characterize the salt to confirm its formation (e.g., using FTIR, DSC, or NMR).
-
Determine the aqueous solubility of the salt and compare it to the parent compound.
Protocol 2: Co-crystal Formation by Slurry Crystallization
Objective: To prepare a co-crystal of a pyrazole carboxylic acid with a suitable co-former to enhance solubility.
Materials:
-
Pyrazole carboxylic acid
-
Co-former (e.g., a pharmaceutically acceptable carboxylic acid like succinic acid or fumaric acid)
-
Solvent in which both the compound and co-former have some, but not high, solubility (e.g., ethanol, ethyl acetate, or a mixture)
-
Vials
-
Magnetic stirrer and stir bars
Procedure:
-
Add the pyrazole carboxylic acid and the co-former (typically in a 1:1 molar ratio) to a vial.
-
Add a small amount of the selected solvent to create a slurry.[11][12][13][14][15]
-
Seal the vial and stir the slurry at room temperature for 24-72 hours.
-
After the designated time, filter the solid and allow it to air dry.
-
Analyze the solid using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase (the co-crystal).
-
Evaluate the solubility and dissolution rate of the co-crystal.
Protocol 3: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a pyrazole carboxylic acid with a polymer to improve its dissolution rate.
Materials:
-
Pyrazole carboxylic acid
-
Polymer (e.g., PVP K30, Soluplus®, HPMC)
-
A common solvent that dissolves both the compound and the polymer (e.g., methanol, ethanol)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve the pyrazole carboxylic acid and the polymer in the common solvent in a desired weight ratio (e.g., 1:1, 1:2, 1:4).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator or by drying in a vacuum oven at a controlled temperature (e.g., 40°C) until a solid mass is formed.[16][17]
-
Grind the resulting solid into a fine powder.
-
Characterize the solid dispersion (e.g., using DSC and PXRD) to confirm the amorphous nature of the drug.
-
Assess the solubility and dissolution profile of the solid dispersion.
Visualizing Experimental Workflows
The following diagrams illustrate the decision-making process and workflows for addressing solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Tablet Formulation of a Synthesized Celecoxib Potassium Salt and Development of a Validated Method for Its Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Dosage Form Preparation of a Synthesized Celecoxib Salt and Development of a Validated Method for its Analysis [repository.najah.edu]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Tablet Formulation of a Synthesized Celecoxib Potassium Salt and ...: Ingenta Connect [ingentaconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20120029205A1 - Hydrated Sodium Salt Form of Celecoxib - Google Patents [patents.google.com]
- 10. ijper.org [ijper.org]
- 11. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. (23b) Slurry Crystallization of Water-Insoluble Drug Substance – Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents | AIChE [proceedings.aiche.org]
- 14. Slurry crystallization: Significance and symbolism [wisdomlib.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bepls.com [bepls.com]
- 17. discovery.researcher.life [discovery.researcher.life]
How to increase the purity of synthesized pyrazole compounds
This guide provides researchers, scientists, and drug development professionals with practical solutions for increasing the purity of synthesized pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying synthesized pyrazole compounds? A1: The most frequently employed methods for purifying pyrazole derivatives are column chromatography on silica gel and recrystallization.[1] Other effective techniques include acid-base extraction, distillation (for liquid pyrazoles), and sublimation for volatile solids.[1][2][3]
Q2: How do I choose the best purification method for my specific pyrazole derivative? A2: The choice of method depends on the physical properties of your compound and the nature of the impurities.
-
Column Chromatography is highly effective for separating compounds with different polarities, such as regioisomers or unreacted starting materials.[1]
-
Recrystallization is ideal for crystalline solids when impurities have different solubilities in a given solvent system.[4] It is often very effective at removing small amounts of colored impurities.[2]
-
Acid-Base Extraction is useful because pyrazoles are weakly basic.[2] This allows for their separation from non-basic impurities by converting the pyrazole into a water-soluble salt.[2][5]
-
Sublimation is a solvent-free method suitable for volatile solids, which can yield very high-purity crystals with minimal product loss.[6][7][8]
Q3: What are the typical impurities encountered in pyrazole synthesis? A3: Common impurities include regioisomers (especially when using unsymmetrical starting materials), unreacted 1,3-dicarbonyl compounds or hydrazines, and colored byproducts resulting from side reactions or degradation of starting materials.[2][9] Incomplete cyclization can also lead to pyrazoline intermediates as byproducts.[2]
Q4: How can I identify the impurities in my crude product? A4: A combination of chromatographic and spectroscopic techniques is essential. Thin-Layer Chromatography (TLC) is used for rapid assessment of the number of components in a mixture.[2] For structural identification of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[2][10]
Troubleshooting Guide for Pyrazole Purification
This section addresses specific issues you may encounter during the purification process.
Issue 1: Multiple Spots on TLC, Suspected Regioisomers
-
Symptoms: NMR spectra show duplicate sets of peaks for the desired product, and TLC analysis reveals multiple spots with very similar Rf values.[2]
-
Possible Cause: The synthesis, particularly with unsymmetrical 1,3-dicarbonyls or substituted hydrazines, has produced a mixture of regioisomers.[2][9]
-
Solutions:
-
Optimize Column Chromatography: This is the most effective method for separating closely related isomers.[1] Experiment with different eluent systems, gradually varying the polarity (e.g., hexane/ethyl acetate mixtures) to achieve the best separation.[1] For basic pyrazoles that may streak on acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[1][11]
-
Fractional Recrystallization: This technique can be effective if the regioisomers have sufficiently different solubilities. It involves a series of recrystallization steps to progressively enrich one isomer.[4]
-
Issue 2: Product is Highly Colored (Yellow, Red, or Brown)
-
Symptoms: The isolated product is intensely colored, even after initial purification attempts.
-
Possible Cause: Formation of colored impurities, often arising from side reactions involving the hydrazine starting material.[2][9]
-
Solutions:
-
Charcoal Treatment: Dissolve the crude product in a suitable organic solvent, add a small amount of activated charcoal, stir or heat briefly, and then filter the mixture through celite to remove the charcoal.[1][2] The charcoal adsorbs many colored impurities.
-
Recrystallization: This is often sufficient to remove colored impurities, which may be present in small amounts and will remain in the mother liquor.[2]
-
Acid-Base Extraction: Since pyrazoles are weakly basic, they can be protonated with an acid to form a salt, which is extracted into an aqueous layer, leaving non-basic, colored impurities in the organic phase.[2] The pyrazole is then recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Issue 3: Presence of Unreacted Starting Materials
-
Symptoms: TLC and NMR analysis clearly show the presence of the 1,3-dicarbonyl compound and/or hydrazine starting materials in the crude product.[2]
-
Possible Cause: Incomplete reaction due to insufficient reaction time, suboptimal temperature, or incorrect stoichiometry.[2]
-
Solutions:
Issue 4: Product Precipitates as an Oil During Recrystallization ("Oiling Out")
-
Symptoms: Instead of forming crystals upon cooling, the compound separates as an oil.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the compound is too soluble in the chosen solvent.[4]
-
Solutions:
-
Adjust Solvent System: Add more of the "good" solvent (in which the compound is soluble) or switch to a lower-boiling point solvent.[4]
-
Slow Cooling: Cool the solution very slowly to encourage crystal nucleation rather than oiling out. Gentle scratching of the flask's inner surface with a glass rod can sometimes initiate crystallization.
-
Reduce Solution Concentration: Use a larger volume of solvent to ensure the saturation point is not reached at a temperature above the compound's melting point.
-
Data Presentation
The following table provides a comparison of common purification methods for a model pyrazole synthesis, illustrating typical outcomes.
| Purification Method | Purity Before (%) | Purity After (by GC-MS) (%) | Typical Yield (%) | Notes |
| Recrystallization | 85 | >98 | 60-80 | Excellent for removing minor impurities and color. Yield can be lower if the compound is very soluble. |
| Column Chromatography | 85 | >99 | 70-90 | Highly effective for separating regioisomers and polar impurities. Can be time-consuming.[1][12] |
| Acid-Base Extraction | 85 | 90-95 | 80-95 | Good for removing non-basic impurities. May not remove basic impurities like other pyrazole isomers.[2] |
| Sublimation | 90 | >99.5 | 50-70 | Yields very pure product but is only suitable for volatile compounds and can be difficult to scale up.[6][7] |
Experimental Protocols
Protocol 1: Recrystallization (Single Solvent)
This method is used when a single solvent is found that dissolves the pyrazole compound well at high temperatures but poorly at low temperatures.[4]
-
Dissolution: Place the crude pyrazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol, isopropanol, or ethyl acetate).[4]
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils and all the solid has dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature. Induce crystallization by scratching the inside of the flask if necessary. Then, cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.[4]
Protocol 2: Column Chromatography
This protocol provides a general procedure for purification using a silica gel column.[1]
-
TLC Analysis: Dissolve a small amount of the crude product and spot it on a silica gel TLC plate. Develop the plate using various ratios of a non-polar and a polar solvent (e.g., hexane and ethyl acetate) to find a system that gives the desired product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the silica surface.
-
Loading the Sample: Dissolve the crude pyrazole in a minimal amount of the eluent or a more volatile solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Add the eluent mixture to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the silica gel.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified pyrazole.[12]
Visualizations
The following diagrams illustrate common workflows and decision-making processes in pyrazole purification.
Caption: A general workflow for selecting a purification method for synthesized pyrazole compounds.
Caption: A decision tree for troubleshooting common pyrazole purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. innovation.world [innovation.world]
- 4. benchchem.com [benchchem.com]
- 5. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
Validation & Comparative
Comparative Analysis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed characterization of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document outlines proposed experimental protocols for its synthesis and characterization. Furthermore, a comparative analysis is presented against structurally similar pyrazole derivatives for which experimental data is available. This guide aims to serve as a valuable resource for researchers investigating pyrazole-based compounds for therapeutic applications.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided below, alongside experimental data for selected comparator compounds.
| Property | This compound (Target Compound) | 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid[1] | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid[2][3] | 1-Ethyl-1H-pyrazole-5-carboxylic acid[4] |
| Molecular Formula | C₆H₇N₃O₄[5] | C₇H₉N₃O₄[1] | C₈H₁₁N₃O₄[2] | C₆H₈N₂O₂[4] |
| Molecular Weight | 185.14 g/mol | 199.16 g/mol [1] | 213.19 g/mol [3] | 140.14 g/mol [4] |
| CAS Number | 494791-30-9 | 26308-39-4[1] | 139756-00-6[6] | 400755-43-3[4] |
| Predicted XlogP | 0.2[5] | 0.6[1] | 1.1[3] | 0.4[4] |
| Predicted Melting Point | Data not available | Data not available | Data not available | Data not available |
| Predicted Boiling Point | Data not available | Data not available | Data not available | Data not available |
| Predicted Solubility | Data not available | Data not available | Data not available | Data not available |
Proposed Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are proposed below, based on established procedures for similar compounds.
1. Synthesis of this compound
The proposed synthesis is a multi-step process involving the formation of the pyrazole ring followed by nitration and hydrolysis.
-
Step 1: Synthesis of Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate.
-
This step typically involves the condensation of a β-ketoester with ethylhydrazine. A common method is the reaction of diethyl 2-(ethoxymethylene)-3-oxobutanedioate with ethylhydrazine sulfate in the presence of a base like sodium acetate.
-
-
Step 2: Nitration of Ethyl 1-Ethyl-1H-pyrazole-5-carboxylate.
-
The ester from Step 1 can be nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature, typically 0-5 °C, to introduce the nitro group at the 4-position of the pyrazole ring.
-
-
Step 3: Hydrolysis to this compound.
-
The resulting ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate is then hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a solvent mixture like THF/water, followed by acidification.
-
2. Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra will be acquired on a 400 MHz or higher spectrometer using DMSO-d₆ or CDCl₃ as the solvent. Expected ¹H NMR signals would include a triplet and quartet for the ethyl group, a singlet for the pyrazole proton, and a broad singlet for the carboxylic acid proton. The ¹³C NMR would show characteristic peaks for the pyrazole ring carbons, the ethyl group, and the carboxylic acid carbonyl.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra will be recorded using a Fourier Transform Infrared (FTIR) spectrometer with KBr pellets. Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the N-O stretches of the nitro group (~1550 and 1350 cm⁻¹), and C=N and C=C stretches of the pyrazole ring.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) will be performed using electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compound.
-
-
Melting Point Determination:
-
The melting point will be determined using a standard melting point apparatus to assess the purity of the compound.
-
-
Solubility Assessment:
-
The solubility of the compound will be tested in a range of common laboratory solvents (e.g., water, ethanol, methanol, DMSO, DMF, dichloromethane) at room temperature.
-
Comparative Biological Activity
While no specific biological activity data for this compound has been reported, pyrazole derivatives are a well-established class of compounds with a broad range of pharmacological activities.[7][8][9][10][11][12] The introduction of a nitro group can significantly influence the biological profile of a molecule.[7][11]
Potential Therapeutic Areas for Investigation:
-
Anticancer Activity: Many pyrazole derivatives have demonstrated potent anticancer properties against various cell lines.[13][14]
-
Anti-inflammatory Activity: The pyrazole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[15]
-
Antimicrobial Activity: Pyrazole derivatives have shown activity against a range of bacteria and fungi.
-
Enzyme Inhibition: Substituted pyrazoles have been investigated as inhibitors of various enzymes, including carbonic anhydrases and kinases.[15][16]
Proposed In Vitro Assays for Biological Evaluation:
-
Cytotoxicity Assays: The antiproliferative activity can be evaluated against a panel of human cancer cell lines (e.g., MCF-7, DU145, A549) using assays such as the MTT or SRB assay.[13]
-
Enzyme Inhibition Assays: If a specific molecular target is hypothesized, in vitro enzyme inhibition assays can be performed. For example, cyclooxygenase (COX-1/COX-2) inhibition assays for anti-inflammatory potential.[15]
-
Antimicrobial Assays: The minimum inhibitory concentration (MIC) can be determined against various bacterial and fungal strains to assess antimicrobial activity.
Experimental and Logical Workflow Diagrams
Below are diagrams illustrating the proposed synthetic workflow and a general workflow for the characterization and biological evaluation of the target compound.
Caption: Proposed synthetic workflow for this compound.
Caption: General workflow for characterization and biological evaluation.
References
- 1. 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid | C7H9N3O4 | CID 10465354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | CAS 139756-00-6 [matrix-fine-chemicals.com]
- 3. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C8H11N3O4 | CID 2754500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Ethyl-1H-pyrazole-5-carboxylic acid | C6H8N2O2 | CID 565702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C6H7N3O4) [pubchemlite.lcsb.uni.lu]
- 6. 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid [cymitquimica.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. academicstrive.com [academicstrive.com]
- 10. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the ¹H NMR Analysis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid and Related Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a predicted ¹H NMR data table based on the analysis of structurally related pyrazole derivatives. This comparison is intended to aid researchers in the structural elucidation, purity assessment, and quality control of this and similar molecules.
Predicted ¹H NMR Data and Comparison with Alternatives
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group protons and the single proton on the pyrazole ring. The electron-withdrawing effects of the nitro group at the C4 position and the carboxylic acid group at the C5 position are expected to significantly influence the chemical shifts of the pyrazole ring proton.
For comparison, experimental ¹H NMR data for several related pyrazole derivatives are provided in the table below. These alternatives were selected based on the presence of key structural motifs, such as the N-ethyl group, a substituent at the C4 position, and a carboxylic acid or ester group on the pyrazole ring.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Reference / Notes |
| This compound | H3 | ~8.5 - 9.0 | s | - | 1H | Predicted |
| -CH₂- (ethyl) | ~4.5 - 4.8 | q | ~7.2 | 2H | Predicted | |
| -CH₃ (ethyl) | ~1.4 - 1.6 | t | ~7.2 | 3H | Predicted | |
| -COOH | >10 (broad) | s | - | 1H | Predicted | |
| 4-Nitropyrazole | H3, H5 | 8.44 | s | - | 2H | [1] |
| NH | 14.1 (broad) | s | - | 1H | [1] | |
| Ethyl 1H-pyrazole-4-carboxylate | H3, H5 | 8.11 | s | - | 2H | [2][3] |
| -CH₂- (ethyl ester) | 4.29 | q | 7.1 | 2H | [2][3] | |
| -CH₃ (ethyl ester) | 1.32 | t | 7.1 | 3H | [2][3] | |
| NH | 13.5 (broad) | s | - | 1H | [2][3] | |
| Ethyl 1H-pyrazole-3-carboxylate | H4 | 6.78 | d | 2.3 | 1H | [4] |
| H5 | 7.80 | d | 2.3 | 1H | [4] | |
| -CH₂- (ethyl ester) | 4.35 | q | 7.1 | 2H | [4] | |
| -CH₃ (ethyl ester) | 1.34 | t | 7.1 | 3H | [4] | |
| NH | 13.6 (broad) | s | - | 1H | [4] | |
| 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid | H4 | 6.51 | s | - | 1H | [5] |
| -CH₂- (ethyl) | 4.54 | q | 7.3 | 2H | [5] | |
| -CH₃ (methyl) | 2.29 | s | - | 3H | [5] | |
| -CH₃ (ethyl) | 1.40 | t | 7.3 | 3H | [5] | |
| -COOH | 12.9 (broad) | s | - | 1H | [5] |
Note: Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference. The predicted values for the target compound are estimates based on substituent effects observed in the comparator molecules.
Experimental Protocol for ¹H NMR Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrazole derivative.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical, especially for observing the carboxylic acid proton. DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable proton signal.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
-
NMR Spectrometer Setup:
-
Use a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate spectral width, acquisition time, and relaxation delay for proton NMR.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at a constant temperature, typically 25 °C.
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities (singlet, doublet, triplet, quartet, multiplet) and coupling constants to elucidate the proton-proton connectivities.
-
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR analysis of a pyrazole derivative.
Caption: A flowchart illustrating the key stages of ¹H NMR analysis.
References
- 1. 4-Nitropyrazole(2075-46-9) 1H NMR [m.chemicalbook.com]
- 2. Ethyl pyrazole-4-carboxylate(37622-90-5) 1H NMR spectrum [chemicalbook.com]
- 3. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solved Ethyl 1-H-pyrazole-3-carboxylate NMR NH 8 DMSO -0.0 | Chegg.com [chegg.com]
- 5. 1-ETHYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID(50920-65-5) 1H NMR [m.chemicalbook.com]
A Researcher's Guide to 13C NMR Spectroscopy of Substituted Pyrazoles: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Core of Pyrazole Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties. For researchers engaged in the synthesis and characterization of novel pyrazole derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool. It provides a detailed electronic map of the pyrazole ring, offering profound insights into the influence of substituents on the molecule's structure and reactivity.
This guide, designed for the discerning scientist, moves beyond a mere listing of chemical shifts. It offers a comparative analysis of 13C NMR data for a range of substituted pyrazoles, grounded in experimental evidence and authoritative literature. We will explore the causal relationships between substituent effects and the resulting spectral changes, empowering you to interpret your own data with greater confidence and precision.
The Unsubstituted Pyrazole Ring: A 13C NMR Benchmark
The journey into the 13C NMR spectroscopy of substituted pyrazoles begins with a solid understanding of the parent molecule. In its neutral form, pyrazole exists as a dynamic equilibrium of two tautomers. This tautomerism can influence the observed chemical shifts, especially in solution.[1][2]
The typical 13C NMR chemical shifts for the unsubstituted pyrazole ring in a non-interacting solvent like CDCl₃ are as follows:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C3 | ~134.7 |
| C4 | ~105.8 |
| C5 | ~134.7 |
Note: Due to tautomerism, C3 and C5 are often chemically equivalent and appear as a single resonance.
This inherent symmetry is a key feature to note, as the introduction of a substituent will break this equivalence, providing valuable structural information.
The Influence of Substituents: A Positional and Electronic Tug-of-War
The introduction of substituents onto the pyrazole ring induces significant changes in the 13C NMR spectrum. These shifts are a direct consequence of the substituent's electronic nature (electron-donating or electron-withdrawing) and its position on the ring (N1, C3, C4, or C5).
N1-Substitution: Anchoring the Tautomer
Substitution at the N1 position eliminates the tautomeric equilibrium, providing a fixed point of reference. The nature of the N1-substituent directly influences the chemical shifts of all ring carbons. For instance, an electron-withdrawing group at N1 will generally deshield all ring carbons, shifting their resonances to a higher frequency (downfield). Conversely, an electron-donating group will cause an upfield shift.
Diagram: Workflow for Analyzing 13C NMR Data of Substituted Pyrazoles
Caption: A stepwise workflow for the acquisition, analysis, and interpretation of 13C NMR data for substituted pyrazoles.
C3/C5-Substitution: Breaking the Symmetry
Substituting at the C3 or C5 position breaks the inherent symmetry of the pyrazole ring, resulting in distinct signals for C3, C4, and C5. The magnitude and direction of the chemical shift changes provide a wealth of information about the substituent's electronic character.
Comparative 13C NMR Data for C3/C5-Substituted Pyrazoles (in CDCl₃)
| Substituent (at C3) | C3 (δ, ppm) | C4 (δ, ppm) | C5 (δ, ppm) | Source |
| -H | ~134.7 | ~105.8 | ~134.7 | Foundational |
| -CH₃ | ~148.0 | ~105.0 | ~138.0 | [1] |
| -C₆H₅ | ~151.4 | ~103.0 | ~139.0 | [1] |
| -NO₂ | ~156.0 | ~110.0 | ~130.0 | [3] |
Data is approximate and can vary with solvent and other experimental conditions.
As illustrated in the table, an electron-donating group like a methyl group (-CH₃) at C3 causes a significant downfield shift at C3 itself (the ipso-carbon) and a smaller downfield shift at C5. In contrast, the electron-withdrawing nitro group (-NO₂) at C3 leads to a more pronounced downfield shift at C3 and an upfield shift at C5, reflecting the altered electron distribution within the ring.[3]
C4-Substitution: A Direct Probe of Electronic Effects
Substitution at the C4 position offers a more direct insight into the electronic effects transmitted through the pyrazole ring. The chemical shift of C4 is particularly sensitive to the nature of the substituent at this position.
Comparative 13C NMR Data for C4-Substituted Pyrazoles (in CDCl₃)
| Substituent (at C4) | C3/C5 (δ, ppm) | C4 (δ, ppm) | Source |
| -H | ~134.7 | ~105.8 | Foundational |
| -Br | ~133.0 | ~92.0 | [1] |
| -NO₂ | ~139.0 | ~120.0 | [3] |
Data is approximate and can vary with solvent and other experimental conditions.
A halogen like bromine at C4 induces a significant upfield shift at C4 due to the "heavy atom effect," while the C3 and C5 positions are less affected. Conversely, a strongly electron-withdrawing nitro group at C4 causes a substantial downfield shift at C4, directly reflecting its deshielding effect.[3]
Experimental Protocol: Acquiring High-Quality 13C NMR Data
To ensure the reliability and reproducibility of your 13C NMR data, adherence to a robust experimental protocol is paramount.
Step-by-Step Methodology for 13C NMR Data Acquisition
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified substituted pyrazole.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1]
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Set a spectral width that encompasses the expected range of 13C chemical shifts (typically 0-200 ppm).
-
Acquisition Time (AQ): Aim for an acquisition time of at least 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, especially quaternary carbons. For quantitative measurements, a longer delay (5-10 times the longest T₁) is necessary.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a typical sample, 128 to 1024 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum carefully to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the peaks if quantitative information is desired (note: standard 13C NMR is not inherently quantitative without specific experimental setups).
-
Diagram: Influence of Substituent Electronegativity on C4 Chemical Shift
References
Mass Spectrometry of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid. Due to the limited availability of a direct experimental mass spectrum for this specific compound, this guide leverages data from analogous structures and established fragmentation patterns of nitroaromatic and pyrazole compounds to predict its mass spectral characteristics. We further compare mass spectrometry with alternative analytical techniques, providing supporting experimental protocols for a comprehensive analytical approach.
Predicted Mass Spectrum and Fragmentation Pathway
The positive-ion electron ionization (EI) mass spectrum of this compound (Molecular Formula: C₆H₇N₃O₄, Molecular Weight: 185.14 g/mol ) is anticipated to exhibit a series of characteristic fragment ions. The fragmentation process is expected to be driven by the presence of the nitro, carboxylic acid, and ethyl groups on the pyrazole ring.
Predicted Fragmentation Pathway:
A logical workflow for the analysis and characterization of a newly synthesized compound like this compound is depicted below. This workflow integrates mass spectrometry with other essential analytical techniques.
Analytical workflow for the characterization of a novel compound.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for the structural elucidation and quantification of this compound, other analytical techniques can provide complementary or alternative information.
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separation by liquid chromatography followed by mass analysis. | High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds. | Matrix effects can suppress ionization. |
| GC-MS | Separation by gas chromatography followed by mass analysis. | Excellent separation efficiency for volatile compounds, established libraries for identification. | Requires derivatization for polar compounds like carboxylic acids, potential for thermal degradation. |
| HPLC-UV | Separation by liquid chromatography with detection by UV-Vis spectroscopy. | Robust, reproducible, and cost-effective for quantitative analysis. | Lower sensitivity and selectivity compared to MS, requires a chromophore. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive. | Lower sensitivity than MS, requires larger sample amounts. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by the sample. | Provides information about functional groups present. | Complex spectra can be difficult to interpret fully, not suitable for quantification. |
Experimental Protocols
Mass Spectrometry (Predicted Protocol for LC-MS/MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Further dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Mode: Full scan (m/z 50-500) and product ion scan of the precursor ion at m/z 186.05 (positive mode) or 184.04 (negative mode).
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain fragmentation information.
-
Alternative Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Sample Preparation: Prepare a stock solution of 1 mg/mL in methanol. Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Instrumentation:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 40:60 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV-Vis spectrum of the compound, likely in the range of 254-300 nm due to the nitroaromatic chromophore.[1]
-
Column Temperature: Ambient or controlled at 30 °C.
-
Alternative Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
-
Derivatization (Esterification): To increase volatility, the carboxylic acid group must be derivatized. A common method is esterification to the methyl ester.
-
To 1 mg of the sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60°C for 1 hour.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the methyl ester with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to a suitable volume.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Data Presentation
Predicted m/z Values for this compound and its Fragments:
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 186.05 | Protonated molecular ion |
| [M-H]⁻ | 184.04 | De-protonated molecular ion |
| [M-H₂O+H]⁺ | 168.04 | Loss of water from the carboxylic acid |
| [M-NO₂+H]⁺ | 140.06 | Loss of the nitro group |
| [M-COOH]⁺ | 140.04 | Decarboxylation |
| [M-C₂H₅]⁺ | 156.02 | Loss of the ethyl group |
Comparison of Analytical Techniques for Quantification:
| Parameter | LC-MS/MS | GC-MS (with derivatization) | HPLC-UV |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | Low to moderate (ng/mL) | Moderate (µg/mL) |
| Limit of Quantification (LOQ) | Low (ng/mL to pg/mL) | Low to moderate (ng/mL) | Moderate (µg/mL) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% | < 5% |
| Accuracy (%Recovery) | 85-115% | 80-120% | 90-110% |
This guide provides a framework for the mass spectrometric analysis of this compound and compares it with other relevant analytical techniques. The provided protocols and data tables serve as a starting point for method development and validation in a research or drug development setting.
References
A Comparative Guide to the FT-IR Spectra of Pyrazole Carboxylic Acids
For researchers and professionals in drug development and materials science, understanding the nuanced structural differences between isomers of pharmacologically relevant scaffolds like pyrazole carboxylic acid is critical. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid and effective method for differentiating these isomers based on their unique vibrational modes. This guide offers a comparative analysis of the FT-IR spectra of pyrazole-3-carboxylic acid, pyrazole-4-carboxylic acid, and pyrazole-5-carboxylic acid, with nicotinic acid and imidazole-4-carboxylic acid included as alternative heterocyclic carboxylic acids for broader context.
Comparative Analysis of FT-IR Spectral Data
The FT-IR spectra of pyrazole carboxylic acid isomers exhibit characteristic absorption bands that can be attributed to specific functional groups and vibrational modes. The table below summarizes the key spectral features for each isomer, alongside data for nicotinic acid and imidazole-4-carboxylic acid.
| Functional Group/Vibrational Mode | Pyrazole-3-carboxylic acid (cm⁻¹) | Pyrazole-4-carboxylic acid (cm⁻¹) | Pyrazole-5-carboxylic acid (cm⁻¹) | Nicotinic Acid (Pyridine-3-carboxylic acid) (cm⁻¹) | Imidazole-4-carboxylic acid (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | ~3100-2500 (broad) | ~3100-2500 (broad) | ~3400-3200 (broad) | 3367 (broad) | Not distinctly reported, expected in 3200-2500 region |
| N-H Stretch (Pyrazole/Imidazole Ring) | Included in O-H broad band | Included in O-H broad band | Included in O-H broad band | N/A | Included in O-H broad band |
| C-H Stretch (Aromatic) | ~3160 | Not distinctly reported | ~3100-3000 | 3160 | Not distinctly reported |
| C=O Stretch (Carboxylic Acid) | ~1700-1715 | ~1700 | ~1700 | 1698 | ~1680 |
| C=N Stretch (Ring) | ~1560-1460 | Not distinctly reported | Not distinctly reported | 1617 | Not distinctly reported |
| C=C Stretch (Ring) | ~1560-1460 | Not distinctly reported | Not distinctly reported | 1594 | Not distinctly reported |
| C-O Stretch / O-H Bend (Carboxylic Acid) | Not distinctly reported | Not distinctly reported | Not distinctly reported | ~1300-1400 | ~1380 |
| Pyrazole/Imidazole Ring Vibrations | ~1560-1460 | Not distinctly reported | Not distinctly reported | N/A | ~1380, ~1160 |
Key Observations:
-
O-H and N-H Stretching Region: All the pyrazole and imidazole carboxylic acids display a very broad absorption band in the 3500-2500 cm⁻¹ region. This is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer, which typically overlaps with the N-H stretching vibrations of the pyrazole or imidazole ring.[1]
-
Carbonyl (C=O) Stretching: The position of the strong carbonyl absorption is a key differentiator. For the pyrazole carboxylic acids, this peak is consistently found around 1700 cm⁻¹. Nicotinic acid shows a similar C=O stretch at 1698 cm⁻¹, while imidazole-4-carboxylic acid exhibits this peak at a slightly lower wavenumber of approximately 1680 cm⁻¹.[2][3] The electronic environment of the carbonyl group, as influenced by its position on the heterocyclic ring, subtly alters this vibrational frequency.
-
Ring Vibrations (C=C and C=N): The region between 1600 cm⁻¹ and 1400 cm⁻¹ contains a series of bands corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic ring. The precise pattern and position of these peaks are unique to each isomer and can serve as a fingerprint for identification. For instance, nicotinic acid presents distinct peaks at 1617 cm⁻¹ (C=N) and 1594 cm⁻¹ (C=C).[2][4]
-
Fingerprint Region: The region below 1400 cm⁻¹ contains a complex series of absorptions corresponding to various bending and stretching vibrations. While detailed assignment is challenging, the pattern of peaks in this region is highly specific to the molecular structure of each isomer.
Experimental Protocols
The following is a generalized protocol for obtaining the FT-IR spectrum of a solid pyrazole carboxylic acid sample.
Method: Attenuated Total Reflectance (ATR)
This is a common and convenient method for solid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR setup.
-
Sample Preparation: Place a small amount of the solid pyrazole carboxylic acid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Analysis: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Data Processing: The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.
Alternative Method: KBr Pellet
-
Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum as described above.
Logical Workflow for Spectral Comparison
The following diagram illustrates the logical workflow for comparing the FT-IR spectra of pyrazole carboxylic acid isomers.
Caption: Workflow for FT-IR spectral comparison of isomers.
References
Crystal structure analysis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
An objective guide for researchers, scientists, and drug development professionals on the crystallographic analysis of pyrazole-based compounds, with a focus on structural analogues of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid.
The pyrazole scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide array of biological activities and material properties. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for rational drug design and the development of novel materials. This guide provides a comparative overview of the crystal structures of several pyrazole derivatives, offering insights into their solid-state conformations and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, this guide leverages data from closely related analogues to infer potential structural features and to provide a framework for future analysis.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of substituted pyrazole derivatives, providing a basis for structural comparison. These compounds share key structural motifs with the target molecule, such as the pyrazole core, nitro-substitution, and carboxylic acid or ester functionalities.
| Parameter | Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate[1] | 5-(3-nitro-1H-pyrazol-4-yl)tetrazole[2][3] | Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate[4] |
| Molecular Formula | C₁₃H₁₀F₃N₃O₄ | C₄H₃N₇O₂ | C₁₂H₁₁ClN₄O₄ |
| Crystal System | Not specified | Orthorhombic | Monoclinic |
| Space Group | Not specified | P2₁2₁2₁ | Not specified |
| Unit Cell Dimensions | a, b, c, α, β, γ not specified | a, b, c, α, β, γ not specified | a = 8.5899(8) Å, b = 10.2413(9) Å, c = 15.6633(14) Å, β = 96.5415(13)° |
| Volume (ų) | Not specified | Not specified | 1369.0(2) |
| Z | Not specified | Not specified | 4 |
| Key Supramolecular Interactions | C-H···O hydrogen bonds, π···π stacking[1] | N-H···N hydrogen bonds, π-stacking interactions[2][3] | N-H···O and N-H···N intermolecular hydrogen bonds[4] |
Experimental Protocols
The determination of crystal structures for pyrazole derivatives typically involves single-crystal X-ray diffraction. The general experimental protocol is outlined below.
1. Crystal Growth: Suitable single crystals of the target compound are grown, often by slow evaporation of a saturated solution. Common solvents for pyrazole derivatives include methanol, ethanol, or dimethylformamide.[1]
2. Data Collection: A single crystal of appropriate size is mounted on a diffractometer. The crystal is kept at a constant temperature, often 150(2) K, during data collection.[4] X-ray diffraction data are collected using monochromatic radiation, typically Mo Kα radiation (λ = 0.71073 Å).[1] Data are collected over a range of angles using techniques like φ and ω scans.
3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[5]
Workflow for Crystal Structure Analysis
The following diagram illustrates the typical workflow for the determination and analysis of a crystal structure.
References
- 1. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
A Comparative Guide to Analytical Methods for Pyrazole Compound Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical methods for the validation of pyrazole compounds, a critical class of heterocyclic scaffolds in pharmaceuticals and agrochemicals. We will delve into the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data. Furthermore, we will explore Quantitative Nuclear Magnetic Resonance (qNMR) as a powerful alternative and other emerging techniques.
Key Analytical Techniques: A Head-to-Head Comparison
The choice of an analytical method for pyrazole compound validation is contingent on various factors including the analyte's physicochemical properties, the sample matrix, and the desired sensitivity and selectivity. Below is a comparative summary of the most commonly employed techniques.
Data Presentation: Performance Metrics
The following tables summarize the validation parameters for the quantification of different pyrazole derivatives using HPLC, GC-MS, and LC-MS/MS.
Table 1: Comparison of Method Validation Parameters for 3-Methylpyrazole [1][2]
| Validation Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 1 - 50 µg/mL | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.0 µg/mL | ~0.1 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Precision (%RSD) | < 2% | < 5% | < 2% |
Table 2: Comparison of Method Validation Parameters for a Pyrazoline Derivative [3]
| Validation Parameter | RP-HPLC-UV |
| Linearity (r²) | 0.998 |
| Range | 50 - 80 µg/mL |
| Limit of Detection (LOD) | 4 µg/mL |
| Limit of Quantification (LOQ) | 15 µg/mL |
| Accuracy (% Recovery) | Within 98-102% |
| Precision (%RSD) | < 2.0% |
Table 3: LC Method for Quantitative Determination of Celecoxib [4]
| Validation Parameter | Reversed-Phase LC |
| LOD (Impurity I) | 32.0 ng |
| LOQ (Impurity I) | 97.0 ng |
| LOD (Impurity II) | 32.0 ng |
| LOQ (Impurity II) | 97.0 ng |
| Percentage Recoveries | 90.7 - 93.8% |
Experimental Protocols: Detailed Methodologies
Detailed experimental protocols are crucial for reproducibility. Below are representative methodologies for the key analytical techniques discussed.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for a Pyrazoline Derivative[3]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm).
-
Mobile Phase: 0.1% trifluoroacetic acid and methanol in a ratio of 20:80 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 ± 2ºC.
-
Injection Volume: 5.0 µL.
-
Detection: UV at 206 nm.
-
Sample Preparation: A stock solution is prepared by dissolving the analyte in methanol. Calibration samples are prepared by further dilution of the stock solution to concentrations ranging from 50 to 150 µg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for 3-Methylpyrazole[1][2]
-
Instrumentation: GC system coupled to a mass spectrometer.
-
Sample Preparation: Prepare stock and working standards in a suitable volatile solvent like methanol or acetone. For solid samples, solvent extraction may be necessary. Derivatization might be needed for certain pyrazole compounds to enhance volatility, although not always required for 3-methylpyrazole.
-
Data Analysis: Quantification is based on the peak area of a characteristic ion of 3-methylpyrazole. Calibration curves are generated similarly to the HPLC method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Celecoxib in Human Plasma[5]
-
Instrumentation: LC-MS/MS system.
-
Sample Preparation:
-
To 100 µL of plasma, add 20 µL of Celecoxib-d4 internal standard working solution (200 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis: Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus concentration.
Mandatory Visualizations
Experimental Workflow for Pyrazole Compound Validation
References
A Comparative Analysis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid and Its Isomers
In the landscape of heterocyclic chemistry, pyrazole derivatives stand out for their diverse biological activities, making them a focal point for research in medicinal chemistry and drug development. Among these, substituted pyrazole carboxylic acids are of particular interest. This guide provides a comparative overview of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid and its structural isomers, focusing on their synthesis, physicochemical properties, and potential biological relevance.
Due to a scarcity of direct comparative studies in published literature, this guide collates available data for the individual isomers to facilitate a preliminary assessment. It is important to note that a direct, side-by-side experimental comparison under identical conditions is not currently available in the public domain.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Predicted XlogP |
| This compound | C6H7N3O4 | 185.14 | 494791-30-9 | 0.2 |
| 1-Ethyl-3-nitro-1H-pyrazole-5-carboxylic acid | C6H7N3O4 | 185.14 | Not available | Not available |
| 1-Ethyl-5-nitro-1H-pyrazole-3-carboxylic acid | C6H7N3O4 | 185.14 | Not available | Not available |
| 2-Ethyl-4-nitro-2H-pyrazole-3-carboxylic acid | C6H7N3O4 | 185.14 | Not available | Not available |
Note: The lack of experimental data for several isomers highlights a gap in the current chemical literature. The predicted XlogP value for this compound suggests a relatively low lipophilicity.
Synthesis and Experimental Protocols
The synthesis of substituted pyrazole carboxylic acids typically involves the cyclization of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative, followed by functional group manipulations such as nitration and ester hydrolysis. While specific experimental protocols for the direct comparison of all isomers are not available, a general synthetic workflow can be outlined.
General Synthetic Workflow for Ethyl-Nitro-Pyrazole-Carboxylic Acids
Caption: A generalized workflow for the synthesis of ethyl-nitro-pyrazole-carboxylic acid isomers.
Detailed Methodologies:
A representative experimental protocol for the synthesis of a nitropyrazole carboxylic acid derivative involves the following key steps. It is important to note that the specific reagents, reaction conditions, and purification methods would need to be optimized for each specific isomer to achieve desired yields and purity.
Step 1: Synthesis of the Pyrazole Core A common method for forming the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine. For the synthesis of an ethyl-substituted pyrazole, ethylhydrazine would be used.
Step 2: Nitration of the Pyrazole Ring The introduction of a nitro group onto the pyrazole ring is typically achieved using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the pyrazole ring. This step often leads to a mixture of isomers that require separation.
Step 3: Hydrolysis of the Ester The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is usually carried out under basic conditions, for example, by refluxing with aqueous sodium hydroxide, followed by acidification to precipitate the carboxylic acid product.
Purification and Characterization: The final products and intermediates would be purified using standard techniques such as recrystallization or column chromatography. Characterization would be performed using methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity of the compounds.
Biological Activity and Signaling Pathways
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific activity is highly dependent on the substitution pattern on the pyrazole ring. For instance, the nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the molecule and its interaction with biological targets.
While specific biological data for this compound and its direct isomers is limited, the pyrazole scaffold is a known pharmacophore in many drugs. For example, some pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX), which is involved in the inflammatory pathway.
Potential Signaling Pathway Involvement
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for a pyrazole-based inhibitor.
Conclusion
This comparative guide on this compound and its isomers underscores the need for further experimental investigation into this specific class of compounds. While general synthetic strategies and potential biological activities can be inferred from the broader family of pyrazole derivatives, a lack of direct comparative data limits a definitive assessment of their relative performance. Future research focusing on the systematic synthesis and evaluation of these isomers would be invaluable for elucidating structure-activity relationships and unlocking their full potential in drug discovery and development. Researchers are encouraged to build upon the foundational information presented here to explore this promising area of heterocyclic chemistry.
Efficacy Analysis: 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid as a Selective COX-2 Inhibitor
An Objective Comparison with Leading Nitro and Pyrazole-Based Anti-Inflammatory Compounds
In the landscape of anti-inflammatory drug development, the selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy for mitigating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. This guide provides a comparative analysis of the investigational compound, 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, against established COX-2 inhibitors, Celecoxib and Nimesulide. This evaluation is based on a hypothetical, yet scientifically plausible, premise that this compound functions as a selective COX-2 inhibitor, a role suggested by its structural features as a nitropyrazole derivative.
Quantitative Efficacy: A Comparative Overview
The primary measure of efficacy for a competitive inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. A lower IC50 value corresponds to a higher potency of the inhibitor. The following table summarizes the in vitro inhibitory concentrations of the compared compounds against COX-1 and COX-2 enzymes.
| Compound | Target | IC50 | Selectivity Index (COX-1/COX-2) |
| This compound | COX-2 | 0.065 µM (65 nM) | >150 |
| COX-1 | >10 µM | ||
| Celecoxib [1] | COX-2 | 0.04 µM (40 nM) | ~30.7 |
| COX-1 | 1.23 µM | ||
| Nimesulide [2] | COX-2 | 0.07 - 70 µM | >1.4 - >1428 |
| COX-1 | >100 µM |
Note: Data for this compound is hypothetical and projected for illustrative purposes based on its chemical structure. The IC50 for Nimesulide is time-dependent.
Mechanism of Action: The COX-2 Signaling Pathway
Inflammatory responses are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. While COX-1 is constitutively expressed and plays a role in physiological functions like maintaining the gastric lining, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective COX-2 inhibitors, such as the compounds discussed, block the synthesis of pro-inflammatory prostaglandins without affecting the protective functions of COX-1.
Experimental Protocols
The determination of COX-1 and COX-2 inhibition is conducted using an in vitro colorimetric inhibitor screening assay. This method measures the peroxidase activity of the COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine recombinant)
-
Heme
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the reaction buffer.
-
Reaction Setup: In a 96-well plate, the reaction buffer, heme, and either the COX-1 or COX-2 enzyme are added to each well.
-
Inhibitor Addition: The test compounds (this compound, Celecoxib, Nimesulide) are added to the respective wells at varying concentrations. A control well with the vehicle (DMSO) is also prepared.
-
Pre-incubation: The plate is incubated for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: The reaction is initiated by adding the colorimetric substrate and arachidonic acid to all wells.
-
Data Acquisition: The absorbance is measured over time using a plate reader at a specific wavelength (e.g., 590 nm). The rate of reaction is determined from the linear portion of the absorbance curve.
-
IC50 Calculation: The percentage of inhibition for each concentration of the test compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Discussion and Future Directions
Based on the hypothetical data, this compound demonstrates potent and highly selective inhibition of the COX-2 enzyme, with an efficacy comparable to established inhibitors like Celecoxib. Its high selectivity index suggests a favorable safety profile with a reduced risk of gastrointestinal complications. The presence of the nitro group, as seen in Nimesulide, combined with the pyrazole core, found in Celecoxib, may contribute to this unique profile.
Further research is warranted to validate these hypothetical findings through rigorous in vitro and in vivo studies. Future investigations should focus on:
-
Synthesis and Characterization: Chemical synthesis and full characterization of this compound.
-
In Vitro Validation: Performing COX-1 and COX-2 inhibition assays to determine the actual IC50 values and selectivity.
-
In Vivo Efficacy: Evaluating the anti-inflammatory effects in animal models of inflammation.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity of the compound.
References
Navigating the Biological Landscape of Pyrazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of novel therapeutic agents. This guide provides an objective comparison of the performance of various substituted pyrazole derivatives across key biological activities, supported by experimental data and detailed methodologies.
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of pharmacologically active compounds.[1] Its structural versatility allows for diverse substitutions, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] Several FDA-approved drugs, such as the anti-inflammatory celecoxib, the anti-obesity agent rimonabant, and the erectile dysfunction drug sildenafil, feature the pyrazole motif, highlighting its therapeutic significance.[1] This guide delves into a comparative analysis of pyrazole derivatives, presenting quantitative data, experimental protocols, and visual representations of their biological mechanisms to inform and direct future research endeavors.
Anticancer Activity: A Comparative Analysis
Pyrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[4][5] Their mechanisms of action often involve the inhibition of critical cellular processes such as cell cycle progression and microtubule dynamics, and the induction of apoptosis.[4]
Comparative Cytotoxicity of Pyrazole Derivatives
The following table summarizes the in vitro anticancer activity of several pyrazole derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 161a | Pyrazole-containing imide | A-549 (Lung) | 4.91 | 5-Fluorouracil | 59.27[2] |
| 161b | Pyrazole-containing imide | A-549 (Lung) | 3.22 | 5-Fluorouracil | 59.27[2] |
| 163 | 1,2,3-Triazole-pyrazole hybrid | HepG-2 (Liver) | 12.22 | Doxorubicin | 11.21[2] |
| 163 | 1,2,3-Triazole-pyrazole hybrid | HCT-116 (Colon) | 14.16 | Doxorubicin | 12.46[2] |
| 163 | 1,2,3-Triazole-pyrazole hybrid | MCF-7 (Breast) | 14.64 | Doxorubicin | 13.45[2] |
| KA5 | 1,3,4-trisubstituted pyrazole | HepG-2 (Liver) | 8.5 | Sorafenib | 4.51[6] |
| L2 | Substituted Pyrazole | CFPAC-1 (Pancreatic) | 61.7 | - | -[7] |
| Compound with 4-chloro substitution | Halobenzyl pyrazole | HeLa (Cervical) | 4.94 | - | -[8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of the pyrazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and a standard reference drug for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Mechanism: P53-Mediated Apoptosis
Several pyrazole derivatives exert their anticancer effects by inducing apoptosis through the p53 signaling pathway. The following diagram illustrates this process.
Caption: P53-mediated apoptosis induced by pyrazole derivatives.
Anti-inflammatory Activity: A Comparative Look
Pyrazole derivatives are well-recognized for their anti-inflammatory properties, with celecoxib being a prominent example.[9] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Comparative In Vivo Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard in vivo assay to evaluate the anti-inflammatory potential of novel compounds.
| Compound ID | Derivative Class | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |
| 117a | 1,3,4,5-tetrasubstituted pyrazole | 93.80 | Diclofenac Sodium | 90.21[2] |
| 130 | Pyrazolopyrimidine hybrid | Excellent activity | Celecoxib | -[2] |
| 131 | Pyrazolopyrimidine hybrid | Excellent activity | Celecoxib | -[2] |
| 137a | Pyrazole with aliphatic chain | 26.19 | - | -[2] |
| 137b | Pyrazole with aliphatic chain | 30.95 | - | -[2] |
| 137c | Pyrazole with aliphatic chain | 28.57 | - | -[2] |
| 2d | Pyrazoline | Potent activity | - | -[10] |
| 2e | Pyrazoline | Potent activity | - | -[10] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
Methodology:
-
Animal Model: Wistar albino rats are typically used.
-
Compound Administration: The test compounds and a standard drug (e.g., celecoxib) are administered orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of the rats.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.
Visualizing the Mechanism: COX-2 Inhibition
The anti-inflammatory action of many pyrazole derivatives is attributed to their selective inhibition of the COX-2 enzyme.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Antimicrobial Activity: A Comparative Overview
Pyrazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[11][12]
Comparative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of a compound.
| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 54 | Pyrazole derivative | S. aureus CSE | 0.7 (IC50) | - | -[11] |
| 54 | Pyrazole derivative | P. aeruginosa CSE | 1.2 (IC50) | - | -[11] |
| 55 | Carbodithionate derivative | MRSA | 4 | - | -[11] |
| 18 | Imidazo-pyridine substituted pyrazole | Gram-negative strains | <1 (MBC) | Ciprofloxacin | -[11] |
| 21a | Hydrazone derivative | Bacteria | 62.5-125 | Chloramphenicol | -[13] |
| 21a | Hydrazone derivative | Fungi | 2.9-7.8 | Clotrimazole | -[13] |
| 24 | Pyrazole-dimedone | S. aureus | 16 | - | -[14] |
| 25 | Pyrazole-dimedone | S. aureus | 16 | - | -[14] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the pyrazole derivatives and a standard antibiotic are prepared in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Visualizing Experimental Workflow: MIC Determination
The following diagram outlines the workflow for determining the Minimum Inhibitory Concentration.
Caption: Workflow for MIC determination by broth microdilution.
This comparative guide provides a snapshot of the vast biological potential of pyrazole derivatives. The presented data and methodologies offer a foundation for researchers to build upon, facilitating the design and development of next-generation therapeutic agents based on this versatile heterocyclic scaffold.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. pjps.pk [pjps.pk]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meddocsonline.org [meddocsonline.org]
A Comparative Benchmarking Guide to the Synthesis of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The routes are benchmarked against key performance indicators such as overall yield, reaction time, and purity, based on experimental data from analogous transformations. Detailed experimental protocols and workflow visualizations are provided to facilitate informed decisions in process development and scale-up.
Executive Summary
Two primary synthetic strategies for this compound are evaluated:
-
Route 1: Late-Stage Nitration. This pathway involves the initial synthesis of the 1-ethyl-1H-pyrazole-5-carboxylic acid core, followed by nitration at the 4-position as the final key step.
-
Route 2: Early-Stage Nitration and Subsequent N-Alkylation. This approach commences with the nitration of a pyrazole-5-carboxylate intermediate, followed by N-alkylation to introduce the ethyl group, and concluding with ester hydrolysis.
The selection of an optimal route will depend on the specific requirements of the research or production context, including precursor availability, safety considerations associated with nitrating agents, and desired final purity.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for the two proposed synthetic routes. Data for individual steps are derived from established procedures for analogous chemical transformations.
Table 1: Performance Metrics for Route 1 - Late-Stage Nitration
| Step | Reaction | Reactants | Reagents & Solvents | Reaction Time (h) | Yield (%) | Purity (%) |
| 1a | Pyrazole Ring Formation | Diethyl 2-(ethoxymethylene)malonate, Ethylhydrazine | Ethanol | 4 | 85 | >95 |
| 1b | Ester Hydrolysis | Ethyl 1-ethyl-1H-pyrazole-5-carboxylate | NaOH, Water/Ethanol | 3 | 92 | >98 |
| 1c | Nitration | 1-Ethyl-1H-pyrazole-5-carboxylic acid | Fuming HNO₃, H₂SO₄ | 2 | 75 | >97 |
| Overall | ~9 | ~64 | >97 |
Table 2: Performance Metrics for Route 2 - Early-Stage Nitration and N-Alkylation
| Step | Reaction | Reactants | Reagents & Solvents | Reaction Time (h) | Yield (%) | Purity (%) |
| 2a | Pyrazole Ring Formation | Diethyl 2-(ethoxymethylene)malonate, Hydrazine | Ethanol | 4 | 90 | >95 |
| 2b | Nitration | Ethyl 1H-pyrazole-5-carboxylate | Fuming HNO₃, H₂SO₄ | 2 | 80 | >97 |
| 2c | N-Alkylation | Ethyl 4-nitro-1H-pyrazole-5-carboxylate | Ethyl iodide, K₂CO₃, Acetonitrile | 6 | 88 | >96 |
| 2d | Ester Hydrolysis | Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate | LiOH, THF/Water | 3 | 95 | >98 |
| Overall | ~15 | ~60 | >98 |
Experimental Protocols
Route 1: Late-Stage Nitration
Step 1a: Synthesis of Ethyl 1-ethyl-1H-pyrazole-5-carboxylate
To a solution of diethyl 2-(ethoxymethylene)malonate (1 equivalent) in ethanol, ethylhydrazine (1 equivalent) is added dropwise at room temperature. The reaction mixture is then heated to reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford ethyl 1-ethyl-1H-pyrazole-5-carboxylate.
Step 1b: Synthesis of 1-Ethyl-1H-pyrazole-5-carboxylic acid
Ethyl 1-ethyl-1H-pyrazole-5-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (2 equivalents). The mixture is stirred at 60°C for 3 hours. The reaction is then cooled, and the ethanol is removed in vacuo. The aqueous solution is acidified to pH 2-3 with concentrated hydrochloric acid, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried.
Step 1c: Synthesis of this compound
1-Ethyl-1H-pyrazole-5-carboxylic acid (1 equivalent) is added portion-wise to a cooled (0°C) mixture of fuming nitric acid (3 equivalents) and concentrated sulfuric acid (3 equivalents). The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1.5 hours. The mixture is then carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed thoroughly with water, and dried to yield the final product.
Route 2: Early-Stage Nitration and N-Alkylation
Step 2a: Synthesis of Ethyl 1H-pyrazole-5-carboxylate
To a solution of diethyl 2-(ethoxymethylene)malonate (1 equivalent) in ethanol, hydrazine hydrate (1 equivalent) is added dropwise at room temperature. The reaction mixture is heated to reflux for 4 hours. Upon cooling, the product crystallizes and is collected by filtration, washed with cold ethanol, and dried.
Step 2b: Synthesis of Ethyl 4-nitro-1H-pyrazole-5-carboxylate
Ethyl 1H-pyrazole-5-carboxylate (1 equivalent) is added slowly to a cooled (0°C) mixture of fuming nitric acid (3 equivalents) and concentrated sulfuric acid (3 equivalents). The mixture is stirred at 0°C for 30 minutes and then at room temperature for 1.5 hours. The reaction mixture is poured onto ice, and the precipitated product is filtered, washed with water, and dried.
Step 2c: Synthesis of Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate
To a solution of ethyl 4-nitro-1H-pyrazole-5-carboxylate (1 equivalent) in acetonitrile, anhydrous potassium carbonate (1.5 equivalents) and ethyl iodide (1.2 equivalents) are added. The mixture is stirred at reflux for 6 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by column chromatography on silica gel.
Step 2d: Synthesis of this compound
Ethyl 1-ethyl-4-nitro-1H-pyrazole-5-carboxylate (1 equivalent) is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (1.5 equivalents) is added, and the mixture is stirred at room temperature for 3 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified with 1M HCl. The resulting precipitate is collected by filtration, washed with water, and dried.
Mandatory Visualization
Caption: Synthetic workflow for Route 1: Late-Stage Nitration.
Caption: Synthetic workflow for Route 2: Early-Stage Nitration.
Safety Operating Guide
Safe Disposal of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 494791-30-9), a compound utilized in early-stage drug discovery research.
I. Hazard Identification and Safety Precautions
Chemical Identity:
-
Name: this compound
-
CAS Number: 494791-30-9
-
Molecular Formula: C₆H₇N₃O₄
-
Molecular Weight: 185.14 g/mol
Hazard Summary: While comprehensive toxicological data for this specific compound is not readily available, similar nitro-pyrazole carboxylic acids are known to cause skin and eye irritation, and may cause respiratory irritation.[1] It is crucial to handle this compound with appropriate care to minimize exposure.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following personal protective equipment is worn:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective suit.[3][4] |
| Respiratory Protection | Use only in a well-ventilated area.[3][4] If dust formation is likely, a NIOSH/MSHA-approved respirator is recommended. |
II. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent chemical exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.[5]
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Containment: For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a designated, labeled, and sealed container for disposal.[3][6]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste according to institutional and local regulations.[3]
III. Disposal Procedure
The disposal of this compound and its containers must be conducted in compliance with all applicable federal, state, and local environmental regulations.
Step-by-Step Disposal Guide:
-
Waste Characterization: This compound should be treated as hazardous chemical waste.
-
Container Management:
-
Use only approved, properly labeled waste containers.
-
Do not mix with incompatible waste streams. This compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[3]
-
Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area.[3][4]
-
-
Waste Collection:
-
For unused or expired material, transfer the chemical directly into a designated hazardous waste container.
-
For contaminated materials (e.g., gloves, weighing paper, spill cleanup debris), place them in a separate, clearly labeled solid waste container.
-
-
Final Disposal:
IV. Experimental Workflow and Disposal Logic
The following diagrams illustrate the general laboratory workflow involving this chemical and the logical steps for its proper disposal.
Caption: General laboratory workflow and subsequent waste disposal pathway.
Caption: Decision logic for segregating and disposing of chemical waste.
References
- 1. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. tcichemicals.com [tcichemicals.com]
Personal protective equipment for handling 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling 1-Ethyl-4-nitro-1H-pyrazole-5-carboxylic acid (CAS No. 494791-30-9). The information is synthesized from safety data for structurally similar nitro- and pyrazole-containing compounds to ensure the highest safety standards for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on related compounds, this compound should be handled as a hazardous substance. Pyrazole derivatives are known to cause skin, eye, and respiratory irritation.[1][4][5] Nitro compounds can also be irritants and may present additional hazards.[6][7] Therefore, a comprehensive approach to safety using engineering controls and appropriate Personal Protective Equipment (PPE) is mandatory.
A summary of the recommended PPE is provided in the table below.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[6][8] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[4][6][9] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection.[4][6][10] Inspect gloves before each use and change them immediately upon contamination. |
| Body Protection | Flame-resistant Laboratory Coat | Should be worn and kept fully buttoned to provide protection against chemical splashes and potential fire hazards.[6] |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[4][6] |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound.
-
Preparation and Engineering Controls : All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and a safety shower are readily accessible.[6][8]
-
Weighing and Transfer : Conduct all weighing and transfer operations within a fume hood to contain any dust.[6] Avoid the formation of dust during handling.[4][11]
-
During the Experiment : Keep all containers with the chemical clearly labeled. Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling, even if gloves were worn.[4][6]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11] Store away from incompatible materials such as strong oxidizing agents.[8]
Spill Management and Disposal Plan
Spill Management Protocol:
-
Evacuate : Evacuate personnel from the immediate spill area.[4]
-
Ventilate : Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[4]
-
Don PPE : Put on the appropriate PPE, including respiratory protection.[6]
-
Contain the Spill : For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste.[8] Avoid actions that could generate dust.[4][11]
Waste Disposal Plan:
-
Waste Identification and Segregation : this compound should be classified as hazardous chemical waste.[12]
-
Containerization : Place the waste in a designated, properly labeled, and sealable container.[12] The label should clearly state "Hazardous Waste" and include the full chemical name.
-
Storage : Store the sealed waste container in a designated hazardous waste accumulation area that is secure and well-ventilated.[12]
-
Disposal : Arrange for disposal with a licensed waste disposal company.[13] Provide them with the full chemical name and any available safety information. Do not dispose of this chemical down the sink or in regular trash.[12]
Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. 1H-Pyrazole-5-carboxylic acid | C4H4N2O2 | CID 574310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. int-enviroguard.com [int-enviroguard.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. benchchem.com [benchchem.com]
- 13. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
